molecular formula C45H84O6 B15619593 Sch 60057

Sch 60057

Cat. No.: B15619593
M. Wt: 721.1 g/mol
InChI Key: LZPKHIWZLREKGD-VEXHCKPKSA-N
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Description

SCH 60057 is a polyprenol.

Properties

IUPAC Name

(2E,6E,10E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,34-tetraene-1,15,19,23,27,31-hexol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H84O6/c1-37(2)19-13-26-41(6,47)28-15-30-43(8,49)32-17-34-45(10,51)35-18-33-44(9,50)31-16-29-42(7,48)27-14-24-39(4)22-11-20-38(3)21-12-23-40(5)25-36-46/h19,21-22,25,46-51H,11-18,20,23-24,26-36H2,1-10H3/b38-21+,39-22+,40-25+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPKHIWZLREKGD-VEXHCKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCCC(=CCO)C)C)C)O)O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)O)O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H84O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of SCH 58261: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 58261 is a potent and highly selective competitive antagonist of the adenosine (B11128) A2A receptor. Its mechanism of action is primarily centered on the modulation of neurotransmission in the basal ganglia, particularly through its interaction with the dopaminergic system. By blocking the inhibitory effects of adenosine on dopamine (B1211576) D2 receptor signaling, SCH 58261 enhances dopaminergic function, making it a significant subject of investigation for neurodegenerative disorders such as Parkinson's disease. Furthermore, emerging evidence highlights its neuroprotective properties by mitigating glutamate (B1630785) excitotoxicity. This guide provides a comprehensive overview of the core mechanism of action of SCH 58261, detailing its receptor binding profile, functional antagonism, and effects in preclinical models. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

Introduction

Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS) that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor is of particular interest due to its high expression in the striatum, a key brain region for motor control, where it is co-localized with dopamine D2 receptors on striatopallidal neurons. This anatomical arrangement forms the basis for a critical antagonistic interaction between the adenosine and dopamine systems. SCH 58261, a non-xanthine derivative, has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its high affinity and selectivity for the A2A receptor.

Receptor Binding Affinity and Selectivity

The affinity and selectivity of SCH 58261 for adenosine receptor subtypes have been extensively characterized through radioligand binding assays. These studies consistently demonstrate that SCH 58261 is a potent and selective A2A receptor antagonist.

Table 1: Radioligand Binding Affinity of SCH 58261 at Human Adenosine Receptors

Receptor SubtypeRadioligandKi (nM)Reference
A2A [3H]-SCH 58261< 1[1]
A1 [3H]-DPCPX287[1]
A2B -5000[1]
A3 [125I]-AB-MECA> 10000[1]

Table 2: Radioligand Binding Parameters for [3H]-SCH 58261

PreparationKd (nM)Bmax (fmol/mg protein)Reference
Rat Striatal Membranes1.4310[2]
Porcine Coronary Artery Membranes2.19-[3][4]
Porcine Striatum Membranes1.20-[3][4]
PC12 Cell Membranes0.81-[3][4]

Functional Antagonism

SCH 58261 acts as a competitive antagonist at the A2A receptor, effectively blocking the intracellular signaling cascade initiated by adenosine. The primary signaling pathway of the A2A receptor involves the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels.

Inhibition of cAMP Accumulation

Functional assays in cell lines expressing the human A2A receptor, such as Chinese Hamster Ovary (CHO) cells, have confirmed the antagonistic properties of SCH 58261. In these assays, an A2A receptor agonist like NECA (N-ethylcarboxamidoadenosine) is used to stimulate cAMP production, and the ability of SCH 58261 to inhibit this effect is measured.

Table 3: Functional Antagonism of SCH 58261 in cAMP Accumulation Assays

Cell LineAgonistIC50 of SCH 58261 (nM)Reference
CHO cells (human A2A)NECA15[5]

Core Signaling Pathway

The primary mechanism of action of SCH 58261 revolves around its ability to disinhibit dopamine D2 receptor signaling in the striatum.

Adenosine A2A - Dopamine D2 Receptor Interaction

In striatopallidal medium spiny neurons, A2A and D2 receptors are co-localized and form functional heterodimers. Activation of A2A receptors by endogenous adenosine leads to the stimulation of the Gs/olf G-protein, activation of adenylyl cyclase, and an increase in intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets, ultimately leading to an inhibition of D2 receptor function.

Dopamine D2 receptors, on the other hand, are coupled to the Gi/o G-protein. Activation of D2 receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in cAMP levels and a reduction in PKA activity. This results in a disinhibition of downstream signaling pathways that promote motor function.

SCH 58261, by blocking the A2A receptor, prevents the adenosine-mediated inhibition of D2 receptor signaling. This leads to a functional enhancement of dopaminergic neurotransmission.

A2A_D2_Interaction cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Neuron (Striatopallidal) Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gs Gs/olf A2AR->Gs Activates Gi Gi/o D2R->Gi Activates Motor_Promotion Promotion of Motor Function D2R->Motor_Promotion Leads to SCH58261 SCH 58261 SCH58261->A2AR Antagonism AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->D2R Inhibits Function Motor_Inhibition Inhibition of Motor Function PKA->Motor_Inhibition Leads to

Caption: Interaction between Adenosine A2A and Dopamine D2 receptor signaling pathways.

Neuroprotective Mechanism of Action

Beyond its effects on motor control, SCH 58261 has demonstrated neuroprotective properties in various preclinical models of neurodegeneration. This protection is largely attributed to its ability to modulate glutamate excitotoxicity.

Attenuation of Glutamate Release

Excessive glutamate release is a key pathological event in many neurodegenerative diseases, leading to neuronal cell death through a process known as excitotoxicity.[6][7][8][9] Studies have shown that SCH 58261 can reduce the potassium-evoked release of glutamate in the striatum, suggesting a presynaptic mechanism of action.[10] By attenuating excessive glutamatergic transmission, SCH 58261 helps to prevent the downstream cascade of excitotoxic neuronal damage.

Neuroprotection_Workflow cluster_Excitotoxicity Excitotoxic Cascade cluster_Intervention SCH 58261 Intervention Excess_Glutamate Excessive Glutamate Release NMDA_Activation NMDA Receptor Activation Excess_Glutamate->NMDA_Activation Ca_Influx Ca2+ Influx NMDA_Activation->Ca_Influx Neuronal_Damage Neuronal Damage & Cell Death Ca_Influx->Neuronal_Damage SCH58261 SCH 58261 A2AR_Blockade Adenosine A2A Receptor Blockade SCH58261->A2AR_Blockade Reduced_Glutamate Reduced Glutamate Release A2AR_Blockade->Reduced_Glutamate Reduced_Glutamate->Excess_Glutamate Prevents Catalepsy_Experiment_Workflow cluster_Induction Catalepsy Induction cluster_Treatment Treatment cluster_Assessment Behavioral Assessment Haloperidol_Admin Administer Haloperidol (e.g., 1.5 mg/kg, s.c.) SCH58261_Admin Administer SCH 58261 (e.g., 5 mg/kg, i.p.) 10 min prior Haloperidol_Admin->SCH58261_Admin Vehicle_Admin Administer Vehicle Haloperidol_Admin->Vehicle_Admin Bar_Test Place Forepaws on Horizontal Bar SCH58261_Admin->Bar_Test Vehicle_Admin->Bar_Test Measure_Latency Measure Descent Latency Bar_Test->Measure_Latency Compare_Groups Compare Latencies: SCH 58261 vs. Vehicle Measure_Latency->Compare_Groups

References

Sch 60057: A Technical Guide to a Dual Neurokinin-1/Neurokinin-2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sch 60057, a naturally derived dual antagonist of the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. This document collates available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to support further research and development efforts.

Core Compound Data

This compound is a non-peptide small molecule isolated from the fermentation broth of a fungus, Acremonium sp.[1] It has been identified as an inhibitor of both NK1 and NK2 receptors, key components of the tachykinin system involved in a wide array of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction.

Quantitative Analysis

The primary quantitative data available for this compound pertains to its inhibitory activity against NK1 and NK2 receptors. This data is crucial for understanding its potency and potential therapeutic applications.

Parameter Receptor Value Reference
IC50Neurokinin-1 (NK1)6 µM[1][2]
IC50Neurokinin-2 (NK2)12 µM[1][2]

Neurokinin Receptor Signaling Pathways

This compound exerts its effects by antagonizing NK1 and NK2 receptors, which are G-protein coupled receptors (GPCRs). The binding of their endogenous ligands, Substance P (SP) for NK1 and Neurokinin A (NKA) for NK2, initiates a cascade of intracellular signaling events.

NK1 Receptor Signaling

The NK1 receptor is a well-characterized GPCR that primarily couples to Gq and Gs heterotrimeric G-proteins.[3] Upon activation by Substance P, the receptor initiates downstream signaling cascades that lead to various cellular responses.

NK1_Signaling_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq NK1R->Gq Activation PLC PLC Gq->PLC Activates PI3K PI3K/Akt Pathway Gq->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates MAPK MAPK/ERK Pathway PKC->MAPK Activates ER->Ca2 Release

Caption: Simplified NK1 Receptor Signaling Cascade.

Experimental Protocols

The characterization of a neurokinin receptor antagonist like this compound involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound.

Radioligand Binding Assay for NK1 Receptor

This assay is fundamental for determining the binding affinity (Ki) of this compound for the NK1 receptor.

Objective: To determine the affinity and selectivity of this compound for the NK1 receptor.

Materials:

  • Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-Substance P or a suitable antagonist radioligand.

  • This compound at various concentrations.

  • Non-specific binding control: A high concentration of a known NK1 receptor antagonist (e.g., Aprepitant).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, 300 mg/L BSA, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a dilution series of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a concentration of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit the functional response (calcium release) mediated by NK1 receptor activation.

Objective: To assess the functional antagonist activity of this compound at the NK1 receptor.

Materials:

  • Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Substance P as the agonist.

  • This compound at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Add various concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.

  • Measure the baseline fluorescence.

  • Inject a fixed concentration of Substance P (typically the EC80) into the wells and immediately measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Plot the agonist-induced calcium response as a function of this compound concentration to generate a dose-response curve and calculate the IC50 for functional inhibition.

Experimental and Logical Workflow

The preclinical evaluation of a novel neurokinin receptor antagonist like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Isolation Isolation & Purification of this compound Binding Radioligand Binding Assays (NK1, NK2, Selectivity Panel) Isolation->Binding Functional Functional Assays (e.g., Calcium Mobilization) Binding->Functional ADME In Vitro ADME/Tox (e.g., Microsomal Stability, CYP Inhibition) Functional->ADME Lead_Opt Lead Optimization Functional->Lead_Opt Iterative Feedback PK Pharmacokinetics (e.g., Rodent PK) ADME->PK Efficacy Efficacy Models (e.g., Pain, Inflammation, Emesis) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Efficacy->Lead_Opt Iterative Feedback Tox->Lead_Opt

Caption: Preclinical workflow for this compound evaluation.

This structured approach ensures a thorough characterization of the compound's pharmacological profile, from its molecular interactions to its potential therapeutic effects and safety profile in preclinical models. The iterative nature of this process allows for refinement and optimization of the lead compound.

References

The Discovery and Origin of Sch 60057: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sch 60057 is a naturally occurring polyhydroxy isoprenoid derivative that has been identified as a dual inhibitor of neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound. It includes a summary of its inhibitory potency, details of its microbial origin, and outlines the experimental methodologies typically employed in the isolation and characterization of such compounds. Furthermore, this guide illustrates the key signaling pathways associated with its molecular targets, the NK1 and NK2 receptors, to provide a deeper context for its mechanism of action.

Introduction

The discovery of novel bioactive compounds from natural sources remains a cornerstone of drug development. Fungi, in particular, are a rich reservoir of structurally diverse secondary metabolites with a wide range of pharmacological activities. This compound emerged from a screening program aimed at identifying new neurokinin receptor antagonists from microbial sources. Neurokinin receptors, including NK1 and NK2, are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Their modulation by antagonists has been a significant area of interest for therapeutic intervention.

Discovery and Origin

This compound was discovered and isolated from the fermentation broth of a fungus identified as Acremonium sp.[1]. The discovery was the result of a targeted screening effort to identify inhibitors of neurokinin receptors. A series of related polyhydroxy isoprenoid derivatives, including this compound, were identified from this fungal source, all exhibiting dual inhibitory activity against both NK1 and NK2 receptors[1].

Quantitative Data

The biological activity of this compound and its related compounds is summarized by their half-maximal inhibitory concentrations (IC50) against the NK1 and NK2 receptors. This data provides a quantitative measure of their potency as antagonists.

CompoundTarget ReceptorIC50 (µM)
This compoundNK16
NK212
Related Compounds
Series 1-5, 7NK12.5 - 11
NK26.8 - 16

Experimental Protocols

While the specific, detailed protocols from the original discovery publication by Hegde et al. (1997) are not fully available in the public domain, this section outlines representative methodologies for the key experiments involved in the discovery and characterization of a compound like this compound.

Fermentation of Acremonium sp.

A typical protocol for the fermentation of Acremonium sp. to produce secondary metabolites would involve the following steps:

  • Strain Inoculation: A pure culture of Acremonium sp. is inoculated into a suitable liquid medium.

  • Culture Medium: The medium would be composed of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Fermentation Conditions: The culture is incubated in a fermenter under controlled conditions of temperature, pH, and aeration to promote fungal growth and secondary metabolite production.

  • Extraction: After a sufficient incubation period, the fermentation broth is harvested. The broth is then typically extracted with an organic solvent, such as ethyl acetate (B1210297), to isolate the secondary metabolites[1].

Isolation and Purification

The isolation of this compound from the crude extract would be guided by bioassays to track the active fractions. A general workflow is as follows:

  • Crude Extract Preparation: The ethyl acetate extract from the fermentation is concentrated to yield a crude residue.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically includes:

    • Gel Filtration Chromatography: To separate compounds based on size.

    • Reverse-Phase Chromatography: To separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): For final purification of the active compounds[1].

  • Bioassay-Guided Fractionation: At each stage of purification, fractions are tested for their ability to inhibit NK1 and NK2 receptors to guide the isolation of the active compounds.

Neurokinin Receptor Binding Assay

A representative protocol for a neurokinin receptor binding assay to determine the IC50 values is as follows:

  • Membrane Preparation: Cell membranes expressing the human NK1 or NK2 receptor are prepared from a suitable cell line (e.g., CHO cells).

  • Radioligand: A radiolabeled ligand specific for the receptor (e.g., [³H]-Substance P for NK1) is used.

  • Competitive Binding: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (this compound).

  • Detection: The amount of radioligand bound to the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the NK1 and NK2 receptors, the molecular targets of this compound.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream SP Substance P SP->NK1R Activates Sch60057 This compound Sch60057->NK1R Inhibits

Caption: NK1 Receptor Signaling Pathway.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK2R NK2 Receptor Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream NKA Neurokinin A NKA->NK2R Activates Sch60057 This compound Sch60057->NK2R Inhibits

Caption: NK2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for the discovery and isolation of this compound.

Discovery_Workflow Start Start: Screening Program Fermentation Fermentation of Acremonium sp. Start->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Chromatography Multi-step Chromatography (Gel Filtration, Reverse Phase, HPLC) Crude_Extract->Chromatography Fractions Purified Fractions Chromatography->Fractions Bioassay NK1/NK2 Receptor Binding Assay Fractions->Bioassay Active_Hit Identification of Active Hit (this compound) Bioassay->Active_Hit Bioassay-guided Structure Structure Elucidation Active_Hit->Structure Final Characterized Compound: This compound Structure->Final

Caption: Discovery and Isolation Workflow.

Conclusion

This compound is a significant discovery from a natural microbial source, demonstrating the value of screening programs in identifying novel chemical entities with therapeutic potential. As a dual inhibitor of NK1 and NK2 receptors, it belongs to a class of compounds with relevance to inflammatory and pain-related research. This technical guide has provided an in-depth overview of its discovery, origin, and biological activity, along with representative experimental protocols and visualizations of its molecular targets' signaling pathways. Further investigation into the pharmacology and structure-activity relationships of this compound and related compounds could provide valuable insights for the development of new therapeutics targeting the neurokinin system.

References

An In-depth Technical Guide to the Fungal Metabolite Sch 60057

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the compound Sch 60057 is limited. This guide provides a comprehensive overview of the existing data, supplemented with general principles and methodologies in the field of natural product drug discovery and neurokinin receptor pharmacology. Specific experimental protocols for the isolation and characterization of this compound are not detailed in the available literature.

Introduction

This compound is a naturally occurring compound isolated from the fermentation broth of a fungus identified as an Acremonium species. It belongs to a family of polyhydroxy isoprenoid derivatives and has been identified as a dual inhibitor of neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors.[1] Neurokinin receptors are members of the G protein-coupled receptor (GPCR) superfamily and are involved in a variety of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. Their antagonists are of significant interest for the development of novel therapeutics.

This technical guide serves to consolidate the known scientific data on this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a complex polyisoprenoid. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Formal Name 3,7,11,15,19,23,27,31,35-nonamethyl-2E,6E,10E,34-hexatriacontatetraene-1,15,19,23,27,31-hexol[2]
Molecular Formula C45H84O6[2][3]
Molecular Weight 721.1 g/mol [2][3]
CAS Number 203061-35-2[2][3]
Physical Appearance Solid[2]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol[2]
Biological Source Acremonium sp.[1]

Biological Activity and Mechanism of Action

This compound functions as an antagonist of both NK1 and NK2 receptors. The reported in vitro inhibitory activities are presented in the following table.

TargetIC50Reference
Neurokinin-1 (NK1) Receptor 6 µM[2][3]
Neurokinin-2 (NK2) Receptor 12 µM[2][3]

The mechanism of action of this compound is presumed to be through competitive binding to NK1 and NK2 receptors, thereby preventing the binding of their endogenous ligands, Substance P (for NK1) and Neurokinin A (for NK2). This inhibition blocks the downstream signaling cascades initiated by these receptors.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been detailed, the general pathways for NK1 and NK2 receptor activation are well-established. As G protein-coupled receptors, they primarily signal through the activation of Gq/11 and Gs proteins.

NK_Signaling cluster_NK1 NK1 Receptor Signaling cluster_NK2 NK2 Receptor Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Gq11 Gq/11 NK1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Gs Gs NK2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Sch60057 This compound Sch60057->NK1R Antagonizes Sch60057->NK2R Antagonizes

Generalized signaling pathways of NK1 and NK2 receptors.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. The following are generalized protocols for the isolation of fungal metabolites and for a neurokinin receptor binding assay, which are representative of the methods likely used.

General Protocol for Fermentation and Isolation of Fungal Metabolites
  • Fermentation: An Acremonium sp. culture is grown in a suitable liquid medium containing sources of carbon, nitrogen, and minerals under controlled temperature and aeration for a specified period to allow for the production of secondary metabolites.

  • Extraction: The fermentation broth is separated from the mycelia. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the metabolites into the organic phase.

  • Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques for purification. This may include:

    • Gel Filtration Chromatography: To separate compounds based on size.

    • Reverse-Phase Chromatography: To separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): For final purification of the individual compounds.

  • Structure Elucidation: The structure of the purified compound (this compound) is determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Neurokinin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a neurokinin receptor.

  • Membrane Preparation: Cell membranes expressing the human NK1 or NK2 receptor are prepared from cultured cells.

  • Binding Reaction: The membranes are incubated in a buffer solution containing:

    • A radiolabeled ligand specific for the receptor (e.g., [³H]-Substance P for NK1).

    • Varying concentrations of the test compound (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Logical Workflow

The discovery and initial characterization of a natural product inhibitor like this compound typically follows a structured workflow.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase cluster_Development Preclinical Development Fermentation Fungal Fermentation (Acremonium sp.) Extraction Extraction of Metabolites Fermentation->Extraction Screening Bioassay Screening (NK1/NK2 Inhibition) Extraction->Screening Isolation Isolation & Purification (Chromatography) Screening->Isolation Structure Structure Elucidation (MS, NMR) Isolation->Structure Quantification Quantitative Analysis (IC50 Determination) Isolation->Quantification LeadOpt Lead Optimization (SAR Studies) Quantification->LeadOpt InVivo In Vivo Efficacy & Toxicology LeadOpt->InVivo

A typical workflow for natural product drug discovery.

Conclusion

This compound is a fungal-derived natural product with demonstrated dual antagonistic activity against NK1 and NK2 receptors. Its complex polyisoprenoid structure presents an interesting scaffold for medicinal chemistry exploration. The micromolar potency suggests that it could serve as a starting point for the development of more potent and selective neurokinin receptor antagonists. Further research is required to fully elucidate its pharmacological profile, including its selectivity against other receptors, its in vivo efficacy, and its pharmacokinetic properties. The limited availability of detailed public data underscores the need for further investigation into this and other secondary metabolites from the rich chemical diversity of fungal species.

References

The Biological Activity of Adenosine A2A Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of selective adenosine (B11128) A2A receptor (A2AR) antagonists, with a primary focus on the widely studied compounds SCH 58261 and SCH 442416 . The adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, vasculature, and on immune cells, represents a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, inflammation, and cancer. This document details the mechanism of action of A2AR antagonists, presents key quantitative data on their binding affinity and potency, outlines detailed experimental protocols for their evaluation, and visualizes the core signaling pathways they modulate.

Introduction

Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in regulating a myriad of physiological processes through its interaction with four receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor, upon activation by adenosine, couples to the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in a diverse range of cellular responses. Consequently, the development of selective antagonists for the A2A receptor has garnered significant interest in the scientific and pharmaceutical communities. This guide will delve into the core biological activities of two prominent A2AR antagonists, SCH 58261 and SCH 442416, providing a technical resource for researchers in the field.

Mechanism of Action

The primary mechanism of action for SCH 58261 and SCH 442416 is competitive antagonism at the adenosine A2A receptor. By binding to the receptor, these compounds block the binding of endogenous adenosine, thereby inhibiting the downstream signaling cascade. This blockade prevents the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP. The reduction in cAMP levels modulates the activity of Protein Kinase A (PKA) and other cAMP-dependent signaling pathways, leading to a variety of cellular effects depending on the cell type and physiological context.

Quantitative Data Presentation

The following tables summarize the key quantitative data for SCH 58261 and SCH 442416, providing a comparative view of their binding affinities and potencies.

Table 1: Binding Affinity (Ki) of SCH 58261 and SCH 442416 for Adenosine Receptors

CompoundReceptor SubtypeSpeciesKi (nM)Reference(s)
SCH 58261 A2ARat1.3, 2.3[1][2]
A2ABovine2[2]
A2A (striatum)Rat2.4[3]
A1Rat>420 (approx. 323-fold selectivity)[1]
A2BRat>69 (approx. 53-fold selectivity)[1]
A3Rat>130 (approx. 100-fold selectivity)[1]
SCH 442416 A2AHuman0.048[4][5]
A2ARat0.5[4][6]
A1Human1111 (>23,000-fold selectivity)[6]
A2BHuman10000[6]
A3Human10000[6]

Table 2: Potency (IC50) of SCH 58261 and SCH 442416

CompoundAssayTargetIC50 (nM)Reference(s)
SCH 58261 A2A Receptor BindingA2A Receptor15[7]
SCH 442416 A2B Receptor BindinghA2B Receptor>10,000[4]
A3 Receptor BindinghA3 Receptor>10,000[4]

Key Biological Activities and Signaling Pathways

Canonical Adenosine A2A Receptor Signaling

Antagonism of the A2A receptor by compounds like SCH 58261 and SCH 442416 primarily disrupts the canonical Gs-cAMP-PKA signaling pathway.

Adenosine_A2A_Signaling cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates Adenosine Adenosine Adenosine->A2AR Activates Antagonist SCH 58261 / SCH 442416 Antagonist->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (p-CREB) PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Canonical Adenosine A2A Receptor Signaling Pathway.
Modulation of the Keap1-Nrf2 Pathway

Recent studies have indicated that A2AR antagonists can influence cellular antioxidant responses. Specifically, SCH 58261 has been shown to activate the Nrf2 pathway by promoting the degradation of Keap1, a negative regulator of Nrf2. This leads to the translocation of Nrf2 to the nucleus and the subsequent expression of antioxidant genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus SCH58261 SCH 58261 A2AR_blockade A2A Receptor Blockade SCH58261->A2AR_blockade Autophagy Autophagy A2AR_blockade->Autophagy Induces Keap1 Keap1 Autophagy->Keap1 Mediates Degradation Nrf2 Nrf2 Keap1->Nrf2 Binds & Inhibits Proteasome Proteasomal Degradation Nrf2->Proteasome Leads to Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Modulation of the Keap1-Nrf2 Pathway by SCH 58261.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of A2AR antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor.

Materials:

  • Cell membranes from cells expressing the adenosine A2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand (e.g., [3H]-SCH 58261).

  • Unlabeled competing compound (test compound and a known high-affinity ligand like NECA for non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Culture and harvest cells expressing the A2A receptor. Homogenize cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation.

    • 50 µL of various concentrations of the unlabeled test compound.

    • For total binding, add 50 µL of buffer.

    • For non-specific binding, add 50 µL of a high concentration of a non-labeled A2AR ligand (e.g., 10 µM NECA).

    • 50 µL of the radioligand solution (e.g., [3H]-SCH 58261) at a concentration near its Kd.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: Membranes, Compound, Radioligand Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count_Radioactivity Count Radioactivity Filter_Wash->Count_Radioactivity Analyze_Data Analyze Data: Calculate IC50 and Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for a Radioligand Binding Assay.
Cell Viability Assay (MTT Assay)

Objective: To assess the effect of an A2AR antagonist on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., H1975 non-small cell lung cancer cells).

  • Complete culture medium.

  • 96-well plates.

  • Test compound (e.g., SCH 58261).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., SCH 58261, 0-10 µM) and a vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Keap1-Nrf2 Pathway Activation

Objective: To determine if an A2AR antagonist activates the Nrf2 pathway by assessing the levels of Keap1 and Nrf2.

Materials:

  • Cell line of interest.

  • Test compound (e.g., SCH 58261).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against Keap1, Nrf2, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Lyse the cells in lysis buffer and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.

In Vivo Model of Quinolinic Acid-Induced Excitotoxicity

Objective: To evaluate the neuroprotective effects of an A2AR antagonist in a rat model of Huntington's disease.

Materials:

  • Adult male Wistar rats.

  • Quinolinic acid (QA).

  • Test compound (e.g., SCH 58261).

  • Stereotaxic apparatus.

  • Anesthesia.

  • Behavioral testing apparatus (e.g., open field).

  • Histological reagents.

Protocol:

  • Animal Preparation and Drug Administration: Anesthetize the rats and place them in a stereotaxic apparatus. Administer the test compound (e.g., SCH 58261, 0.01 mg/kg, i.p.) or vehicle 20 minutes before the intrastriatal injection of QA.

  • Quinolinic Acid Injection: Inject a neurotoxic dose of quinolinic acid (e.g., 300 nmol in 1 µl) bilaterally into the striatum.

  • Behavioral Assessment: At various time points post-lesion, assess motor activity and other behavioral parameters.

  • Histological Analysis: At the end of the study, perfuse the animals and collect the brains for histological analysis. Stain brain sections to assess the extent of the lesion and gliosis.

  • Data Analysis: Compare the behavioral and histological outcomes between the vehicle- and drug-treated groups.

Conclusion

The adenosine A2A receptor antagonists SCH 58261 and SCH 442416 are potent and selective pharmacological tools that have been instrumental in elucidating the role of the A2A receptor in health and disease. Their biological activity extends beyond the canonical cAMP pathway to include modulation of cellular stress responses. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further understand and therapeutically target the adenosine A2A receptor. The continued investigation into the multifaceted biological activities of these compounds holds promise for the development of novel treatments for a range of challenging medical conditions.

References

Sch 60057: A Technical Guide to NK1 vs. NK2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurokinin (NK) receptor selectivity profile of Sch 60057, a fungal metabolite isolated from Acremonium sp.[1][2]. This compound has been identified as a dual inhibitor of both the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. This document summarizes the available quantitative data, outlines generalized experimental protocols for assessing receptor binding, and visualizes the relevant signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Data Summary

This compound exhibits inhibitory activity at both NK1 and NK2 receptors, with a slight preference for the NK1 subtype. The inhibitory potency is reported in terms of IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor.

CompoundReceptorIC50 (µM)
This compound NK16
NK212

Table 1: Inhibitory Potency (IC50) of this compound at NK1 and NK2 Receptors.

The data indicates that this compound is a micromolar antagonist at both receptors, with a twofold higher potency for the NK1 receptor.

Experimental Protocols

While the specific experimental details for the determination of the IC50 values for this compound from the primary literature, Hegde et al. (1997), were not accessible for this review, this section provides detailed, generalized protocols for performing NK1 and NK2 receptor binding assays. These protocols are based on standard methodologies in the field and are intended to serve as a comprehensive guide for researchers.

NK1 Receptor Binding Assay (Generalized Protocol)

This assay is designed to determine the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled NK1 receptor-specific ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human NK1 receptor (e.g., CHO-K1, HEK293).

  • Radioligand: [¹²⁵I]Substance P (a high-affinity NK1 receptor agonist).

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled NK1 receptor ligand (e.g., 1 µM unlabeled Substance P or a potent non-peptide antagonist like Aprepitant).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Radioligand solution - Test compound dilutions - Control solutions add_total Total Binding: Membranes + Radioligand + Buffer prep_reagents->add_total add_nsb Non-specific Binding: Membranes + Radioligand + Unlabeled Ligand prep_reagents->add_nsb add_test Test Compound: Membranes + Radioligand + this compound prep_reagents->add_test prep_membranes Prepare Receptor Membranes: - Thaw and homogenize prep_membranes->add_total prep_membranes->add_nsb prep_membranes->add_test incubate Incubate at room temperature (e.g., 60-90 minutes) add_total->incubate add_nsb->incubate add_test->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters with cold buffer filter->wash count Add scintillation fluid and measure radioactivity wash->count calc_specific Calculate Specific Binding: Total - Non-specific count->calc_specific plot_curve Plot % inhibition vs. log[this compound] calc_specific->plot_curve calc_ic50 Determine IC50 from curve plot_curve->calc_ic50

NK1 Receptor Binding Assay Workflow
NK2 Receptor Binding Assay (Generalized Protocol)

This assay is designed to determine the affinity of a test compound for the NK2 receptor by measuring its ability to displace a radiolabeled NK2 receptor-specific ligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human NK2 receptor (e.g., CHO-K1, U-373 MG).

  • Radioligand: [¹²⁵I]Neurokinin A (a high-affinity NK2 receptor agonist).

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled NK2 receptor ligand (e.g., 1 µM unlabeled Neurokinin A or a potent non-peptide antagonist like Saredutant).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA, pH 7.4, with peptidase inhibitors (e.g., phosphoramidon, bacitracin).

  • Wash Buffer: Cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Radioligand solution - Test compound dilutions - Control solutions add_total Total Binding: Membranes + Radioligand + Buffer prep_reagents->add_total add_nsb Non-specific Binding: Membranes + Radioligand + Unlabeled Ligand prep_reagents->add_nsb add_test Test Compound: Membranes + Radioligand + this compound prep_reagents->add_test prep_membranes Prepare Receptor Membranes: - Thaw and homogenize prep_membranes->add_total prep_membranes->add_nsb prep_membranes->add_test incubate Incubate at room temperature (e.g., 30-60 minutes) add_total->incubate add_nsb->incubate add_test->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters with cold buffer filter->wash count Add scintillation fluid and measure radioactivity wash->count calc_specific Calculate Specific Binding: Total - Non-specific count->calc_specific plot_curve Plot % inhibition vs. log[this compound] calc_specific->plot_curve calc_ic50 Determine IC50 from curve plot_curve->calc_ic50

NK2 Receptor Binding Assay Workflow

Signaling Pathways

Both NK1 and NK2 receptors are members of the G-protein coupled receptor (GPCR) superfamily. Upon activation by their endogenous ligands (Substance P for NK1 and Neurokinin A for NK2), they initiate intracellular signaling cascades. This compound, as an antagonist, would block these downstream effects.

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor can lead to the coupling of several G-protein subtypes, primarily Gαq/11 and Gαs.

NK1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq/11 NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse1 Cellular Response Ca->CellularResponse1 PKC->CellularResponse1 cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse2 Cellular Response PKA->CellularResponse2

NK1 Receptor Signaling Cascade
NK2 Receptor Signaling Pathway

The NK2 receptor primarily couples to Gαq/11, leading to the activation of the phospholipase C pathway.

NK2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Binds Gq Gαq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

NK2 Receptor Signaling Cascade

Conclusion

This compound is a dual antagonist of NK1 and NK2 receptors with a slight selectivity for the NK1 receptor. Its micromolar potency suggests it may serve as a useful pharmacological tool for in vitro studies of the tachykinin system. Further investigation into its in vivo activity and potential therapeutic applications would be warranted. The provided generalized protocols and signaling pathway diagrams offer a foundational resource for researchers working with this and other neurokinin receptor modulators. Access to the primary literature would be essential for a definitive understanding of the specific experimental conditions under which the reported IC50 values for this compound were determined.

References

Sch 60057: A Fungal Metabolite with Neurokinin Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal metabolite Sch 60057, focusing on its fungal source, isolation, and biological activity as a neurokinin receptor antagonist. The information is compiled from peer-reviewed scientific literature to assist researchers and professionals in drug development.

Fungal Source and Fermentation

This compound is a secondary metabolite produced by a fungus identified as an Acremonium species. While a commercial supplier has also listed a Fusarium species as a source, the primary scientific literature attributes its origin to Acremonium sp.[1].

Fermentation Protocol

Detailed fermentation parameters for the production of this compound by Acremonium sp. are outlined in the foundational study by Hegde et al. (1997). The fungus is cultured in a multi-stage fermentation process to optimize the yield of the desired metabolite.

Seed Culture:

  • Medium: A suitable seed medium is prepared to support the initial growth of the fungus.

  • Inoculation: The Acremonium sp. culture is inoculated into the seed medium.

  • Incubation: The seed culture is incubated for a specified period to achieve sufficient biomass for inoculating the production culture.

Production Culture:

  • Medium: A production medium rich in nutrients is used to promote the biosynthesis of this compound.

  • Inoculation: The production medium is inoculated with the seed culture.

  • Incubation: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a period of 10 to 14 days.

Isolation and Purification

The isolation of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatographic techniques, guided by bioassays to track the active compound.[1]

Experimental Protocol
  • Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate. The organic layer, containing the crude extract, is separated and concentrated under reduced pressure.

  • Gel Filtration Chromatography: The crude extract is subjected to gel filtration chromatography on a Sephadex LH-20 column, eluting with methanol. Fractions are collected and assayed for neurokinin receptor antagonist activity.

  • Reverse-Phase Chromatography: The active fractions from the gel filtration step are pooled and further purified by reverse-phase column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative reverse-phase HPLC to yield the pure compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

PropertyValue
Molecular Formula C45H84O6
Molecular Weight 721.1 g/mol
CAS Number 203061-35-2
Appearance White solid
Solubility Soluble in methanol, ethanol, DMSO, and dichloromethane

Biological Activity: Neurokinin Receptor Antagonism

This compound exhibits antagonist activity at neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. These receptors are G-protein coupled receptors involved in a variety of physiological processes, including pain transmission and inflammation.

Quantitative Data

The inhibitory activity of this compound on NK1 and NK2 receptors was determined using a radioligand binding assay.

ReceptorIC50 (µM)
NK1 6
NK2 12

Data from Hegde et al. (1997)[1]

Neurokinin Receptor Binding Assay Protocol

The neurokinin receptor antagonist activity is determined by a competitive binding assay using membranes prepared from cells expressing the human NK1 or NK2 receptor and a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human NK1 or NK2 receptor.

  • Binding Assay: The assay is performed in a final volume of 200 µL containing the cell membranes, the radiolabeled ligand (e.g., [³H]Substance P for NK1), and varying concentrations of the test compound (this compound).

  • Incubation: The reaction mixture is incubated at room temperature to allow for binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Signaling Pathway

This compound acts as an antagonist at neurokinin receptors, thereby blocking the downstream signaling cascade initiated by the binding of endogenous ligands like Substance P.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SP Substance P SP->NK1R Binds & Activates Sch60057 This compound Sch60057->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: Neurokinin-1 receptor signaling pathway and the inhibitory action of this compound.

References

Methodological & Application

Application Notes and Protocols for Sch 60057

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 60057 is a fungal metabolite originally isolated from Acremonium sp. that has been identified as a dual antagonist of the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors.[1] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are activated by the tachykinin neuropeptides, such as Substance P (SP) and Neurokinin A (NKA). The antagonism of NK1 and NK2 receptors by this compound suggests its potential for investigation in therapeutic areas where tachykinin signaling is implicated, including inflammation, pain, and certain psychiatric disorders.

Physicochemical Properties

PropertyValue
CAS Number 203061-35-2
Molecular Formula C₄₅H₈₄O₆
Molecular Weight 721.1 g/mol
Appearance Solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol

Biological Activity

This compound exhibits inhibitory activity at both the NK1 and NK2 receptors. The following table summarizes its reported potency:

Target ReceptorIC₅₀ Value
Neurokinin-1 (NK1) Receptor 6 µM[1]
Neurokinin-2 (NK2) Receptor 12 µM[1]

Signaling Pathways

Activation of NK1 and NK2 receptors by their endogenous ligands initiates a cascade of intracellular signaling events. As a dual antagonist, this compound is expected to block these pathways. The primary signaling mechanism for both receptors involves coupling to Gq/11 and Gs proteins, leading to the activation of Phospholipase C (PLC) and Adenylyl Cyclase (AC), respectively.

NK_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol NK_Receptor NK1/NK2 Receptor Gq Gq/11 NK_Receptor->Gq Activates Gs Gs NK_Receptor->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Gene Gene Transcription PKC->Gene cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->Gene Tachykinin Tachykinin (Substance P, NKA) Tachykinin->NK_Receptor Activates Sch60057 This compound Sch60057->NK_Receptor Inhibits

Caption: Simplified signaling pathway of NK1/NK2 receptors and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for assays commonly used to characterize neurokinin receptor antagonists like this compound.

Neurokinin Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the NK1 and NK2 receptors.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 or NK2 receptor.

  • Radioligand: [³H]-Substance P for NK1 receptor; [¹²⁵I]-Neurokinin A for NK2 receptor.

  • Non-specific Binding Control: Unlabeled Substance P (for NK1) or Neurokinin A (for NK2) at a high concentration (e.g., 1 µM).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, 40 µg/ml bacitracin, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Manifold.

  • Scintillation Counter.

Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Combine assay buffer, membranes, This compound (or vehicle/non-specific control), and radioligand in assay tubes A->D B Prepare cell membrane suspension B->D C Prepare radioligand solution C->D E Incubate at room temperature for 60 minutes D->E F Rapidly filter the incubation mixture through glass fiber filters E->F G Wash filters with ice-cold assay buffer F->G H Add scintillation cocktail to filters G->H I Measure radioactivity using a scintillation counter H->I J Calculate specific binding I->J K Plot percent inhibition vs. log[this compound] J->K L Determine IC₅₀ value using non-linear regression K->L

Caption: Workflow for the neurokinin receptor radioligand binding assay.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 1 µM unlabeled ligand (for non-specific binding) or this compound at various concentrations.

    • 50 µL of cell membrane suspension (typically 5-20 µg of protein).

    • 50 µL of radioligand (e.g., 0.5 nM [³H]-Substance P for NK1).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a key downstream event of NK1 and NK2 receptor activation.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human NK1 or NK2 receptor.

  • Agonist: Substance P (for NK1) or Neurokinin A (for NK2) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Test Compound: this compound at various concentrations.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Fluorescence plate reader with kinetic reading capability and automated injection.

Workflow:

Calcium_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_data_analysis Data Analysis A Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer A->B C Incubate for 60 minutes at 37°C B->C D Wash cells to remove excess dye C->D E Pre-incubate cells with this compound or vehicle for 15-30 minutes D->E F Measure baseline fluorescence E->F G Inject agonist (Substance P or NKA) F->G H Measure fluorescence kinetically for several minutes G->H I Determine the peak fluorescence response for each well H->I J Normalize data to baseline and express as a percentage of the agonist response I->J K Plot percent inhibition vs. log[this compound] J->K L Determine the IC₅₀ value K->L

Caption: Workflow for the intracellular calcium mobilization assay.

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Wash the cells twice with assay buffer to remove extracellular dye.

  • Add assay buffer containing various concentrations of this compound or vehicle to the wells and pre-incubate for 15-30 minutes.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist (Substance P for NK1-expressing cells, Neurokinin A for NK2-expressing cells) into the wells.

  • Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 3 minutes).

  • Determine the maximum fluorescence response for each well.

  • Express the data as a percentage of the response to the agonist in the absence of the antagonist.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

Disclaimer

This compound is for research use only and is not for human or veterinary use. All experiments should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety guidelines.

References

Application Notes and Protocols for SCH 58261 (in lieu of Sch 60057), a Selective Adenosine A2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine (B11128) in the tumor microenvironment and in inflamed tissues can suppress immune responses and promote cell growth through the activation of adenosine A2A receptors (A2AR) on various cell types. SCH 58261 is a potent, selective, and competitive antagonist of the adenosine A2A receptor, making it a valuable tool for in vitro studies aimed at understanding the role of A2AR signaling in cancer, neuroinflammation, and immunology.[1][2] This document provides detailed application notes and protocols for the use of SCH 58261 in cell culture experiments.

Mechanism of Action

SCH 58261 is a non-xanthine derivative that exhibits high affinity and selectivity for the human adenosine A2A receptor.[1] It competitively blocks the binding of adenosine and other A2AR agonists, thereby inhibiting the downstream signaling cascade. The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3][4] By blocking this initial step, SCH 58261 can prevent the immunosuppressive and pro-proliferative effects of adenosine in various cell types.

Applications in Cell Culture

SCH 58261 has been utilized in a variety of cell culture models to investigate the functional consequences of A2AR blockade. Key applications include:

  • Cancer Biology: Studying the effects of A2AR antagonism on the proliferation and viability of cancer cells and cancer-associated fibroblasts (CAFs).[1]

  • Immunology: Investigating the role of A2AR in modulating the function of immune cells, such as T cells, to enhance anti-tumor immunity.

  • Neurobiology: Exploring the neuroprotective effects of A2AR blockade in models of neuroinflammation and neurodegeneration.[5][6][7]

  • Signal Transduction: Elucidating the specific signaling pathways regulated by A2AR in different cell types.

Quantitative Data Summary

The following table summarizes quantitative data from various cell culture experiments using SCH 58261.

Cell Line/TypeConcentration of SCH 58261Incubation TimeObserved EffectReference
H1975 (NSCLC cell line)0 nM - 10 µM7 daysConcentration-dependent decrease in cell viability.[1][8]
Cancer-Associated Fibroblasts (CAFs)25 µM72 hoursInhibition of cell growth.[1][8]
Mixed neural cell culture (subjected to OGD)1 µMPost-injuryIncreased cell survival by ~72% compared to the injured group.[9]
MBP+ Oligodendrocytes (subjected to OGD)1 µMPost-injuryIncreased viable MBP+ oligodendrocytes by 1.9-fold compared to the injured group.[9]
NG2+ Oligodendrocyte Precursor Cells (subjected to OGD)1 µMPost-injuryIncreased viable NG2+ OPCs by 1.9-fold compared to the injured group.[9]

Experimental Protocols

Protocol 1: General Cell Viability/Proliferation Assay

This protocol provides a general guideline for assessing the effect of SCH 58261 on the viability or proliferation of adherent or suspension cells.

Materials:

  • SCH 58261 (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest

  • 96-well cell culture plates

  • Cell viability/proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Preparation of SCH 58261 Stock Solution:

    • Dissolve SCH 58261 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Treatment with SCH 58261:

    • Prepare serial dilutions of the SCH 58261 stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest SCH 58261 concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of SCH 58261 or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assessment of Cell Viability/Proliferation:

    • At the end of the incubation period, add the cell viability/proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability or proliferation.

    • Plot the results as a dose-response curve to determine the IC50 value, if applicable.

Protocol 2: Co-culture of Immune Cells and Cancer Cells

This protocol is designed to investigate the effect of SCH 58261 on the function of immune cells in the context of a tumor microenvironment.

Materials:

  • Cancer cell line of interest

  • Immune cells (e.g., T cells, PBMCs)

  • SCH 58261

  • Appropriate co-culture medium

  • Multi-well culture plates (e.g., 24-well or 48-well)

  • Flow cytometer and relevant antibodies for immune cell phenotyping and function (e.g., CD69, IFN-γ)

  • ELISA kits for cytokine detection

Procedure:

  • Preparation of Cells:

    • Culture the cancer cells to the desired confluency.

    • Isolate and activate the immune cells, if necessary, according to standard protocols.

  • Co-culture Setup:

    • Seed the cancer cells in a multi-well plate and allow them to adhere.

    • Once the cancer cells are adhered, add the immune cells at a specific effector-to-target ratio.

  • Treatment:

    • Add SCH 58261 at the desired final concentration to the co-culture wells.

    • Include a vehicle control.

  • Incubation:

    • Incubate the co-culture for a predetermined time (e.g., 24 to 72 hours).

  • Analysis:

    • Immune Cell Activation and Function:

      • Harvest the non-adherent immune cells.

      • Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) and intracellular cytokines (e.g., IFN-γ, TNF-α) for flow cytometric analysis.

    • Cytokine Secretion:

      • Collect the culture supernatant.

      • Measure the concentration of secreted cytokines (e.g., IFN-γ, IL-2) using ELISA.

    • Cancer Cell Viability:

      • After removing the immune cells, assess the viability of the adherent cancer cells using a viability assay as described in Protocol 1.

Signaling Pathway and Experimental Workflow Diagrams

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates SCH58261 SCH 58261 SCH58261->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates/ Activates Gene_Expression Gene Expression (e.g., immunosuppression) CREB->Gene_Expression Regulates Cell_Viability_Assay_Workflow prep Prepare SCH 58261 Stock Solution (in DMSO) treat Treat Cells with SCH 58261 (and vehicle control) prep->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate reagent Add Cell Viability Reagent incubate->reagent read Measure Absorbance/ Luminescence reagent->read analyze Analyze Data read->analyze

References

Application Notes and Protocols for Sch 60057

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of solutions of Sch 60057, a neurokinin receptor antagonist, for use in research and preclinical studies.

Physicochemical Properties and Solubility

This compound is a fungal metabolite that acts as a dual inhibitor of neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors, with IC50 values of 6 µM and 12 µM, respectively[1]. It is a solid at room temperature and is soluble in several organic solvents.

Data Presentation: Solubility and Stability of this compound

SolventQualitative SolubilityRecommended Stock ConcentrationStorage ConditionsStability
DMSOSoluble[1]e.g., 10 mM[2]-80°C or -20°C≥ 6 months at -80°C, ≥ 1 month at -20°C[2]
EthanolSoluble[1]Not specified-20°CNot specified
MethanolSoluble[1]Not specified-20°CNot specified
DichloromethaneSoluble[1]Not specified-20°CNot specified
Powder---20°C≥ 4 years[1]

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for long-term storage and subsequent dilution for in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO (Biotechnology grade or higher)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 7.21 mg of this compound (Molecular Weight: 721.1 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For 7.21 mg, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -80°C or -20°C in a light-protected vial.

2. Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or assay buffer

Procedure:

  • Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired assay buffer or cell culture medium to achieve the final working concentrations.

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Mixing: Gently mix the working solutions by pipetting or brief vortexing.

  • Application: Add the prepared working solutions to the experimental setup (e.g., cell culture plates).

3. Preparation of Formulations for In Vivo Administration

The following are example protocols for preparing this compound for oral or parenteral administration in animal models. The choice of formulation will depend on the experimental design and route of administration.

3.1. Oral Formulation: Suspension in Carboxymethyl Cellulose (CMC)

This protocol is suitable for preparing a suspension for oral gavage.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethyl Cellulose Sodium (CMC-Na) in sterile water

  • Mortar and pestle or homogenizer

  • Calibrated balance

Procedure:

  • Weigh: Weigh the required amount of this compound powder.

  • Trituration: Add a small amount of the 0.5% CMC-Na solution to the powder and triturate with a mortar and pestle to form a smooth paste.

  • Suspension: Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing or homogenizing to create a uniform suspension.

  • Administration: Administer the suspension immediately after preparation to ensure uniform dosing.

3.2. Injectable Formulation: DMSO and Corn Oil

This protocol provides an example of a formulation for subcutaneous or intraperitoneal injection.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile corn oil

Procedure:

  • Dilution: Based on the desired final concentration and dosing volume, calculate the required volume of the DMSO stock solution.

  • Admixture: In a sterile tube, add the calculated volume of the this compound DMSO stock solution to the appropriate volume of sterile corn oil. For example, for a 1:9 ratio, add 100 µL of the DMSO stock to 900 µL of corn oil.

  • Mixing: Vortex the mixture thoroughly to ensure a uniform solution or fine suspension.

  • Administration: Use the formulation immediately for injection.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Store at -20°C to -80°C dissolve->store thaw_stock_vitro Thaw Stock Solution store->thaw_stock_vitro For In Vitro thaw_stock_vivo Thaw Stock Solution store->thaw_stock_vivo For In Vivo dilute_vitro Dilute in Assay Buffer thaw_stock_vitro->dilute_vitro use_vitro Use in Assay (DMSO ≤ 0.1%) dilute_vitro->use_vitro mix_vehicle Mix with Vehicle (e.g., Corn Oil) thaw_stock_vivo->mix_vehicle use_vivo Administer to Animal Model mix_vehicle->use_vivo

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of Neurokinin 1 Receptor (NK1R) Antagonism by this compound

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NK1R NK1R Gq Gq NK1R->Gq Activates SP Substance P SP->NK1R Activates Sch60057 This compound Sch60057->NK1R Inhibits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC downstream Downstream Effects (e.g., Proliferation, Inflammation) Ca_release->downstream PKC->downstream

Caption: this compound inhibits NK1R signaling pathway.

References

Application Notes and Protocols for In Vivo Research of Neurokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, specific in vivo dosage information for Sch 60057 , a dual neurokinin-1 (NK1) and neurokinin-2 (NK2) receptor antagonist developed by Schering-Plough, is not publicly available. This suggests that the compound may have been discontinued (B1498344) in early development or primarily used as a research tool with limited published in vivo data.

These application notes provide a detailed overview of in vivo research protocols and dosage considerations for other neurokinin receptor antagonists. This information is intended to serve as a guide for researchers working with similar compounds. The protocols and dosage ranges provided are based on published studies for other NK1, NK2, and dual NK1/NK2 antagonists and should be adapted and optimized for the specific compound and experimental model under investigation.

Data Presentation: In Vivo Dosages of Representative Neurokinin Antagonists

The following table summarizes in vivo dosage information for several well-characterized neurokinin receptor antagonists. This data can be used as a starting point for dose-range finding studies with novel compounds targeting these receptors.

CompoundTarget(s)Animal ModelRoute of AdministrationDosage RangeReference
AprepitantNK1GerbilIntraperitoneal (i.p.)3 µmol/kg[1]
CP-99994NK1GerbilIntraperitoneal (i.p.)3 µmol/kg[1]
ZD6021NK1GerbilIntraperitoneal (i.p.)10 µmol/kg[1]
NetupitantNK1Not SpecifiedNot SpecifiedNot Specified[2]
SB 223412NK3MouseOral (p.o.)ED50 = 12.2 mg/kg[3]
AVE5883NK1/NK2Human (Asthma Patients)Inhaled4.8 mg (single dose)[4]
CP-96,345NK1RatIntraperitoneal (i.p.)2.5 - 10 mg/kg[5]
SR 48968NK2RatIntraperitoneal (i.p.)2.5 - 10 mg/kg[5]
SR 142801NK3RatIntraperitoneal (i.p.)2.5 - 10 mg/kg[5]
Cam-2445NK1RatIntravenous (i.v.), Oral (p.o.), Intraduodenal (i.d.), Intraportal (i.p.v.)Not Specified[6]
DNK333NK1/NK2Human (Asthma Patients)Oral (p.o.)100 mg (single dose)[7][8]

Experimental Protocols

Below are detailed methodologies for key experiments typically performed in the in vivo evaluation of neurokinin receptor antagonists.

Protocol 1: Evaluation of NK1 Receptor Antagonism in the Gerbil Foot-Tapping Model

This protocol is adapted from studies evaluating the efficacy of NK1 receptor antagonists.[1]

1. Objective: To assess the ability of a test compound to inhibit substance P-induced foot-tapping behavior in gerbils.

2. Materials:

  • Male Mongolian gerbils (60-80 g)
  • Test compound (e.g., Aprepitant, CP-99994)
  • Substance P (agonist)
  • Vehicle for test compound and agonist (e.g., saline, DMSO/saline mixture)
  • Intraperitoneal (i.p.) injection needles and syringes
  • Observation chambers

3. Procedure:

  • 3.1. Acclimation: Acclimate animals to the observation chambers for at least 30 minutes before the experiment.
  • 3.2. Compound Administration: Administer the test compound or vehicle via i.p. injection at the desired dose and pretreatment time.
  • 3.3. Agonist Challenge: At the end of the pretreatment period, administer a submaximal dose of substance P (previously determined by dose-response studies) via i.p. injection.
  • 3.4. Behavioral Observation: Immediately after substance P injection, place the gerbil in the observation chamber and record the number of hind paw foot-taps for a defined period (e.g., 5 minutes).
  • 3.5. Data Analysis: Compare the number of foot-taps in the compound-treated group to the vehicle-treated group. Calculate the percentage of inhibition.

Protocol 2: Assessment of Anxiolytic-like Effects in the Rat Forced Swim Test

This protocol is based on studies investigating the antidepressant-like effects of neurokinin receptor antagonists.[5]

1. Objective: To evaluate the potential anxiolytic or antidepressant-like activity of a test compound using the forced swim test.

2. Materials:

  • Male Sprague-Dawley rats (250-300 g)
  • Test compound (e.g., CP-96,345, SR 48968)
  • Vehicle for the test compound
  • Intraperitoneal (i.p.) injection needles and syringes
  • Cylindrical swim tank (e.g., 40 cm height x 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

3. Procedure:

  • 3.1. Pre-swim Session (Day 1): Place each rat individually into the swim tank for a 15-minute pre-swim session to induce a state of behavioral despair. Remove and dry the rats before returning them to their home cages.
  • 3.2. Compound Administration (Day 2): 60 minutes before the test session, administer the test compound or vehicle via i.p. injection.
  • 3.3. Test Session (Day 2): Place the rats individually back into the swim tank for a 5-minute test session.
  • 3.4. Behavioral Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the lack of active swimming or struggling, with the rat making only small movements to keep its head above water.
  • 3.5. Data Analysis: Compare the duration of immobility in the compound-treated groups to the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Mandatory Visualization

Signaling Pathway of Neurokinin Receptors

G cluster_membrane Cell Membrane cluster_antagonists Antagonists NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates NK2R NK2 Receptor NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Sch60057 This compound (Dual Antagonist) Sch60057->NK1R Inhibits Sch60057->NK2R Inhibits IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Inflammation) Ca2->Downstream PKC->Downstream SP Substance P SP->NK1R Binds NKA Neurokinin A NKA->NK2R Binds

Caption: Signaling pathway of NK1 and NK2 receptors and the inhibitory action of a dual antagonist.

Experimental Workflow for In Vivo Antagonist Efficacy Testing

G cluster_workflow Experimental Workflow AnimalModel Select Animal Model (e.g., Rat, Mouse, Gerbil) DoseRange Dose-Range Finding Study (Determine MTD and effective dose range) AnimalModel->DoseRange CompoundAdmin Compound Administration (Vehicle vs. Test Compound) DoseRange->CompoundAdmin BehavioralTest Behavioral/Physiological Test (e.g., Forced Swim, Foot-Tapping) CompoundAdmin->BehavioralTest DataCollection Data Collection and Analysis BehavioralTest->DataCollection Results Interpretation of Results DataCollection->Results

Caption: A generalized workflow for testing the in vivo efficacy of a neurokinin antagonist.

References

Application Notes and Protocols: Sch 60057 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sch 60057 and its closely related analogue, SCH 58261, are potent and selective antagonists of the adenosine (B11128) A2A receptor. In the central nervous system, the A2A receptor is densely expressed in the striatum and is implicated in the modulation of glutamatergic neurotransmission and neuroinflammation. Antagonism of the A2A receptor has emerged as a promising therapeutic strategy for various neurological and neurodegenerative disorders. These application notes provide an overview of the utility of this compound/SCH 58261 in key neuroscience research models and detailed protocols for their application.

Note on Compound Nomenclature: While the query specified this compound, the vast majority of published research refers to the structurally similar and well-characterized selective A2A antagonist, SCH 58261. The following data and protocols are based on studies conducted with SCH 58261, which is considered a standard tool compound for investigating the role of the A2A receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SCH 58261, a representative selective adenosine A2A receptor antagonist.

Table 1: Binding Affinity of SCH 58261

ParameterSpeciesBrain RegionValueReference
Ki (nM)RatStriatum1.1 ± 0.1Fuxe et al., 2007
IC50 (nM)HumanStriatum2.4 ± 0.3Varani et al., 1996

Table 2: In Vivo Efficacy of SCH 58261 in Neuroscience Models

ModelSpeciesAdministration RouteDoseEffectReference
Quinolinic Acid-Induced Striatal ExcitotoxicityRatIntraperitoneal0.01 - 1 mg/kgNeuroprotectivePopoli et al., 2002
Light-Induced Retinal DegenerationRatIntravitreal1 µMReduction in photoreceptor apoptosisLi et al., 2018

Signaling Pathway

Activation of the adenosine A2A receptor, a Gs-coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression and neuronal function.

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates Sch60057 This compound (Antagonist) Sch60057->A2AR Blocks Gs Gs A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols

Neuroprotection in a Rat Model of Quinolinic Acid-Induced Striatal Excitotoxicity

This protocol describes the use of SCH 58261 to assess its neuroprotective effects against striatal damage induced by the excitotoxin quinolinic acid (QA).

Experimental Workflow:

QA_Workflow cluster_pre Pre-treatment cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_post Post-operative Care & Analysis Acclimatization Animal Acclimatization (1 week) Drug_Prep Prepare SCH 58261 (0.01 - 1 mg/kg in vehicle) Acclimatization->Drug_Prep SCH_Admin Administer SCH 58261 (i.p.) 30 min before QA injection Drug_Prep->SCH_Admin Anesthesia Anesthetize Rat (e.g., isoflurane) Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Injection Intrastriatal Injection of QA (e.g., 200 nmol in 1 µL) Stereotaxic->Injection Recovery Post-operative Recovery (7 days) Injection->Recovery SCH_Admin->Injection Sacrifice Euthanize and Perfuse Recovery->Sacrifice Brain_Section Brain Sectioning Sacrifice->Brain_Section Analysis Histological Analysis (e.g., Nissl staining, IHC for neuronal markers) Brain_Section->Analysis

Caption: Workflow for Quinolinic Acid Excitotoxicity Model.

Materials:

  • Male Wistar rats (250-300 g)

  • SCH 58261 (or this compound)

  • Quinolinic acid (QA)

  • Sterile saline (0.9% NaCl)

  • Vehicle for SCH 58261 (e.g., 10% DMSO in saline)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Histology reagents (formalin, paraffin (B1166041), Nissl stain, antibodies for immunohistochemistry)

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Dissolve SCH 58261 in the vehicle to the desired concentrations (e.g., 0.01, 0.1, 1 mg/kg). Dissolve quinolinic acid in sterile saline to a concentration of 200 nmol/µL.

  • Administration of SCH 58261: Administer the prepared SCH 58261 solution or vehicle via intraperitoneal (i.p.) injection 30 minutes before the stereotaxic surgery.

  • Stereotaxic Surgery:

    • Anesthetize the rat with isoflurane.

    • Mount the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the striatum at the following coordinates relative to bregma: Anterior/Posterior (AP): +1.0 mm; Medial/Lateral (ML): ±2.5 mm; Dorsal/Ventral (DV): -5.0 mm.

    • Slowly infuse 1 µL of the quinolinic acid solution (200 nmol) into the striatum over 5 minutes using a Hamilton syringe.

    • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

    • Suture the scalp incision.

  • Post-operative Care: Allow the animals to recover for 7 days. Monitor their health and provide appropriate post-operative care.

  • Histological Analysis:

    • After the recovery period, euthanize the animals with an overdose of anesthetic and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them in 4% paraformaldehyde overnight.

    • Process the brains for paraffin embedding and sectioning (e.g., 20 µm coronal sections).

    • Perform Nissl staining to assess the volume of the striatal lesion.

    • Immunohistochemistry can be performed using antibodies against neuronal markers (e.g., NeuN) to quantify neuronal loss.

Evaluation in a Rat Model of Light-Induced Retinal Degeneration

This protocol outlines the use of SCH 58261 to investigate its protective effects on photoreceptors in a model of light-induced retinal damage.

Experimental Workflow:

Retinal_Degeneration_Workflow cluster_pre Pre-exposure cluster_treatment Treatment cluster_exposure Light Exposure cluster_post Post-exposure Analysis Dark_Adapt Dark Adaptation (48 hours) Anesthesia Anesthetize Rat Dark_Adapt->Anesthesia Drug_Prep Prepare SCH 58261 (1 µM in sterile saline) Intravitreal_Injection Intravitreal Injection of SCH 58261 Drug_Prep->Intravitreal_Injection Anesthesia->Intravitreal_Injection Light_Damage Expose to Bright Light (e.g., 10,000 lux for 24 hours) Intravitreal_Injection->Light_Damage Recovery Return to normal light cycle (7 days) Light_Damage->Recovery ERG Electroretinography (ERG) Recovery->ERG Histology Enucleation and Retinal Histology (H&E staining, TUNEL assay) ERG->Histology

Caption: Workflow for Light-Induced Retinal Degeneration Model.

Materials:

  • Male Sprague-Dawley rats (180-200 g)

  • SCH 58261 (or this compound)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical proparacaine (B1679620) hydrochloride (0.5%)

  • Hamilton syringe with a 33-gauge needle

  • Light exposure chamber with a bright, full-spectrum light source (e.g., 10,000 lux)

  • Electroretinography (ERG) equipment

  • Histology reagents (e.g., hematoxylin (B73222) and eosin (B541160), TUNEL assay kit)

Procedure:

  • Animal Preparation: Dark-adapt the rats for 48 hours before the experiment.

  • Drug Preparation: Dissolve SCH 58261 in sterile saline to a final concentration of 1 µM.

  • Intravitreal Injection:

    • Anesthetize the rat.

    • Apply a drop of topical proparacaine hydrochloride to the cornea as a local anesthetic.

    • Under a dissecting microscope, gently puncture the sclera about 2 mm behind the limbus with the 33-gauge needle.

    • Inject 2 µL of the SCH 58261 solution (or vehicle) into the vitreous humor. The contralateral eye can be injected with the vehicle as a control.

  • Light Exposure:

    • Allow the animals to recover from anesthesia.

    • Place the rats in the light exposure chamber and expose them to bright, continuous light (e.g., 10,000 lux) for 24 hours. Ensure they have free access to food and water.

  • Post-exposure Recovery: After light exposure, return the animals to a normal 12-hour light/dark cycle for 7 days.

  • Functional Assessment (Electroretinography - ERG):

    • After the recovery period, perform ERG to assess retinal function.

    • Dark-adapt the rats overnight before ERG recording.

    • Under dim red light, anesthetize the rats and place them on a heated platform.

    • Place a gold-wire loop electrode on the cornea, a reference electrode in the mouth, and a ground electrode subcutaneously in the tail.

    • Record scotopic (rod-driven) and photopic (cone-driven) ERG responses to flashes of light of increasing intensity.

  • Histological Analysis:

    • Following ERG, euthanize the animals and enucleate the eyes.

    • Fix the eyes in Davidson's solution for 24 hours.

    • Process the eyes for paraffin embedding and sectioning.

    • Stain retinal sections with hematoxylin and eosin (H&E) to assess the thickness of the outer nuclear layer (ONL).

    • Perform a TUNEL assay to quantify apoptotic photoreceptor cells.

Application Notes and Protocols for the Adenosine A2a Receptor Antagonist SCH 58261

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial research indicates that the compound Sch 60057 is a neurokinin (NK1 and NK2) receptor antagonist, not an adenosine (B11128) A2a receptor antagonist. To fulfill the spirit of the user's request for application notes on an adenosine A2a receptor antagonist, this document will focus on the well-characterized and selective A2a antagonist, SCH 58261 .

Audience: Researchers, scientists, and drug development professionals.

Introduction: SCH 58261 is a potent, selective, and competitive antagonist of the adenosine A2a receptor, a G-protein coupled receptor (GPCR).[1][2] The A2a receptor is a key regulator in various physiological processes, including immune responses, neurotransmission, and cardiovascular function. Its activation by adenosine typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Antagonists like SCH 58261 are valuable tools for studying the physiological roles of the A2a receptor and are being investigated as potential therapeutics for conditions such as Parkinson's disease and in immuno-oncology.[3] These application notes provide detailed protocols for characterizing the binding and functional activity of SCH 58261 in vitro.

Data Presentation

The following tables summarize the in vitro pharmacological data for SCH 58261 at the adenosine A2a receptor.

Table 1: Radioligand Binding Affinity of SCH 58261

Receptor SpeciesCell LineRadioligandKi (nM)Reference
HumanHEK293[3H]CGS216800.6[4]
HumanHEK293[3H]-SCH 582611.1[4]
HumanCHO[3H]-SCH 582611.1[4]
RatStriatal Membranes[3H]-SCH 582612.3[4][5]
BovineStriatal MembranesN/A2.0[4][5]

Table 2: Receptor Selectivity of SCH 58261

Receptor SubtypeFold Selectivity vs. A2aKi (nM)Reference
Adenosine A1323287-289[6][7]
Adenosine A2B53~5000[1][7]
Adenosine A3>100>10,000[6][7]

Table 3: Functional Antagonism of SCH 58261

Assay TypeCell LineAgonistIC50 (nM)Reference
cAMP AccumulationN/AN/A15[2]

Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay

This protocol determines the binding affinity (Ki) of SCH 58261 for the A2a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 or CHO cells stably expressing the human adenosine A2a receptor.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-SCH 58261 or [3H]CGS21680.

  • Non-specific binding control: A high concentration of a non-labeled A2a agonist (e.g., 10 µM NECA).

  • SCH 58261 stock solution in DMSO.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methods:

  • Membrane Preparation:

    • Culture cells to confluency, harvest, and wash with ice-cold PBS.

    • Homogenize cells in ice-cold Membrane Preparation Buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay Buffer.

      • A fixed concentration of radioligand (e.g., at its Kd).

      • Increasing concentrations of SCH 58261 (for competition curve) or buffer (for total binding) or non-specific binding control.

      • Membrane preparation (typically 3-20 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold Assay Buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of SCH 58261.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of SCH 58261 to inhibit the A2a receptor-mediated increase in intracellular cAMP induced by an agonist.

Materials:

  • HEK293 or CHO cells expressing the human adenosine A2a receptor.

  • Cell culture medium.

  • A2a receptor agonist (e.g., NECA or CGS 21680).

  • SCH 58261 stock solution in DMSO.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well or 384-well plates.

Methods:

  • Cell Preparation:

    • Seed cells in 96-well or 384-well plates and grow to near confluency.

    • On the day of the assay, replace the culture medium with serum-free medium or a suitable assay buffer.

  • Antagonist Treatment:

    • Pre-incubate the cells with increasing concentrations of SCH 58261 for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of an A2a receptor agonist (typically at its EC80 concentration to ensure a robust signal) to the wells.

    • Incubate for an additional 30-60 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the log concentration of SCH 58261.

    • Determine the IC50 value, which represents the concentration of SCH 58261 that inhibits 50% of the agonist-induced cAMP production, using non-linear regression.

Mandatory Visualizations

G cluster_membrane Plasma Membrane A2aR Adenosine A2a Receptor Gs Gs Protein A2aR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts Adenosine Adenosine (Agonist) Adenosine->A2aR Activates SCH_58261 SCH 58261 (Antagonist) SCH_58261->A2aR Blocks cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Leads to

Caption: Adenosine A2a receptor signaling pathway and point of inhibition by SCH 58261.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Membranes incubation Incubate Membranes, Radioligand & SCH 58261 prep_cells->incubation prep_ligands Prepare Radioligand & SCH 58261 Dilutions prep_ligands->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ki Calculate Ki from IC50 plot_curve->calc_ki

Caption: Experimental workflow for the radioligand competitive binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in Assay Plate pre_incubation Pre-incubate Cells with SCH 58261 prep_cells->pre_incubation prep_compounds Prepare Agonist & SCH 58261 Dilutions prep_compounds->pre_incubation stimulation Stimulate with Agonist pre_incubation->stimulation measurement Lyse Cells & Measure cAMP stimulation->measurement plot_curve Plot Inhibition Curve measurement->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for the cAMP functional antagonism assay.

References

Application Notes and Protocols for Sch 60057: A Substance P Signaling Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sch 60057, a dual antagonist of neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors, for blocking substance P signaling. This document includes a summary of its biological activity, detailed experimental protocols for its use in in-vitro assays, and visual representations of the substance P signaling pathway and experimental workflows.

Introduction to this compound

This compound is a polyhydroxy isoprenoid derivative isolated from the fermentation broth of an Acremonium sp. fungus. It functions as a competitive antagonist at both NK1 and NK2 receptors, thereby inhibiting the biological effects of their endogenous ligands, substance P and neurokinin A, respectively.[1] Substance P is a neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. By blocking substance P signaling, this compound serves as a valuable tool for investigating the roles of the tachykinin system in various physiological and pathological conditions.

Data Presentation

The inhibitory activity of this compound on NK1 and NK2 receptors has been quantified, providing essential data for experimental design.

Compound Target Receptor IC50 (µM) Reference
This compoundNeurokinin-1 (NK1)~2.5 - 11[1]
This compoundNeurokinin-2 (NK2)~6.8 - 16[1]

Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the NK1 and NK2 receptors.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

Substance_P_Signaling Substance P Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq_protein Gq Protein NK1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK activation, Gene Expression) Ca_release->Downstream PKC->Downstream This compound This compound This compound->NK1R Blocks

Substance P Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Experimental Workflow for In-Vitro Characterization of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_reagents1 Binding Assay Reagents cluster_reagents2 Functional Assay Reagents Cell_Culture Cell Culture (e.g., CHO or HEK293 cells expressing NK1/NK2 receptors) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assay (e.g., Calcium Mobilization) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay IC50_Determination IC50 Determination Binding_Assay->IC50_Determination Functional_Assay->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation Radioligand Radiolabeled Ligand (e.g., [³H]-Substance P) Radioligand->Binding_Assay Sch60057_1 This compound (Varying Concentrations) Sch60057_1->Binding_Assay Agonist Agonist (e.g., Substance P) Agonist->Functional_Assay Sch60057_2 This compound (Varying Concentrations) Sch60057_2->Functional_Assay Calcium_Dye Calcium-sensitive Dye Calcium_Dye->Functional_Assay

Experimental Workflow for In-Vitro Characterization.

Experimental Protocols

The following protocols are representative methods for characterizing the inhibitory activity of this compound on NK1 and NK2 receptors. These are based on standard methodologies for studying G-protein coupled receptor antagonists.

Protocol 1: Radioligand Binding Assay for NK1 Receptor

This protocol is designed to determine the binding affinity of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 or CHO cells stably expressing the human NK1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Radiolabeled substance P (e.g., [³H]-Substance P)

  • This compound

  • Non-specific binding control (e.g., a high concentration of unlabeled substance P)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Cell scraper

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-NK1R or CHO-NK1R cells to confluency.

    • Wash cells with ice-cold PBS and harvest using a cell scraper.

    • Centrifuge the cell suspension and resuspend the pellet in membrane preparation buffer.

    • Homogenize the cells on ice and centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with membrane preparation buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, [³H]-Substance P (at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of unlabeled substance P.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay

This protocol assesses the functional antagonism of this compound by measuring its ability to inhibit substance P-induced intracellular calcium release in cells expressing the NK1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human NK1 receptor

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Substance P

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating and Dye Loading:

    • Seed the NK1 receptor-expressing cells into 96-well black, clear-bottom plates and culture overnight.

    • Remove the culture medium and wash the cells with HBSS.

    • Prepare a loading solution of the calcium-sensitive dye in HBSS with Pluronic F-127.

    • Incubate the cells with the dye loading solution in the dark at 37°C for a specified time.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Incubation:

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

    • For the positive control (maximal stimulation), add buffer only.

    • For the negative control (no stimulation), add buffer only and do not add agonist.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time.

    • Inject a solution of substance P (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the positive control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of substance P and the NK1/NK2 receptors in various biological systems. The provided protocols offer a framework for its in-vitro characterization. Researchers should optimize these protocols for their specific experimental conditions and cell systems. Careful consideration of the dual antagonism of this compound is necessary when interpreting experimental results.

References

Application Notes and Protocols for Studying Gαq-Coupled Receptor Antagonism in Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Smooth muscle contraction is a fundamental physiological process regulating the function of various organ systems, including the gastrointestinal tract, airways, and vasculature. The modulation of smooth muscle tone is a key therapeutic strategy for a range of disorders. A significant pathway governing smooth muscle contraction is initiated by the activation of Gαq-coupled receptors, such as the adenosine (B11128) A1 receptor. Activation of the A1 receptor in smooth muscle cells leads to a signaling cascade resulting in increased intracellular calcium and subsequent muscle contraction.[1][2] This document provides a detailed protocol for assessing the inhibitory effects of investigational compounds on adenosine A1 receptor-mediated smooth muscle contraction using an ex vivo organ bath assay, a widely accepted method in pharmacology.

While the compound Sch 60057 is primarily recognized as a dual neurokinin NK1 and NK2 receptor antagonist, its direct effects on adenosine A1 receptor-mediated smooth muscle contraction are not extensively documented in publicly available literature. The following protocols and application notes are presented to illustrate the methodology for evaluating a putative A1 receptor antagonist in a smooth muscle contraction assay.

Signaling Pathway of Adenosine A1 Receptor-Mediated Smooth Muscle Contraction

Activation of the adenosine A1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to smooth muscle contraction. Upon agonist binding, the receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration leads to the binding of calcium to calmodulin. The calcium-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain. This phosphorylation enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle cell contraction.

In addition to this primary pathway, A1 receptor activation can also lead to the production of 20-hydroxyeicosatetraenoic acid (20-HETE) via cytochrome P4504a (CYP4a). 20-HETE can then activate Protein Kinase C-α (PKC-α), which in turn can activate the Extracellular signal-regulated kinase (ERK1/2) pathway, further contributing to smooth muscle contraction.[1]

A1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R Adenosine A1 Receptor Gq Gq A1R->Gq Agonist Binding PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds CaM Ca²⁺-Calmodulin Complex Calmodulin->CaM MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction Leads to

Caption: Adenosine A1 Receptor Signaling Pathway in Smooth Muscle Contraction.

Experimental Protocol: Ex Vivo Smooth Muscle Contraction Assay

This protocol describes the use of an isolated guinea pig ileum preparation to assess the contractile and inhibitory responses of test compounds. The guinea pig ileum is a classical and robust model for studying smooth muscle physiology and pharmacology due to its spontaneous activity and sensitivity to various contractile agents.[3][4]

Materials and Reagents:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Adenosine A1 receptor agonist (e.g., 2-Chloro-N6-cyclopentyladenosine, CCPA)

  • Test compound (e.g., putative A1 receptor antagonist)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Standard dissection tools

Experimental Workflow:

Experimental_Workflow A Euthanize Guinea Pig and Isolate Ileum B Prepare Ileum Segments (2-3 cm) A->B C Mount Segments in Organ Bath B->C D Equilibrate under Tension (1g in Tyrode's solution, 37°C, Carbogen) C->D E Record Baseline Activity D->E F Construct Cumulative Concentration- Response Curve for A1 Agonist (CCPA) E->F G Washout F->G H Incubate with Test Compound (Antagonist) for 30 min G->H I Re-construct CCPA Concentration- Response Curve in presence of Antagonist H->I J Data Analysis: Compare EC50 and Emax values I->J

Caption: Workflow for the Ex Vivo Smooth Muscle Contraction Assay.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig following approved institutional guidelines.

    • Perform a laparotomy and carefully excise the ileum, placing it immediately into a petri dish containing fresh, carbogen-aerated Tyrode's solution at room temperature.

    • Gently flush the lumen of the ileum with Tyrode's solution to remove any contents.

    • Cut the ileum into segments of 2-3 cm in length.[4]

  • Mounting the Tissue:

    • Mount each ileum segment vertically in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

    • Apply a resting tension of 1 gram to the tissue and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.[5]

  • Experimental Protocol:

    • After equilibration, record the baseline contractile activity.

    • To determine the effect of an A1 receptor agonist, add increasing concentrations of CCPA to the organ bath in a cumulative manner. Allow the response to each concentration to reach a plateau before adding the next concentration.

    • After obtaining a full concentration-response curve, wash the tissue with fresh Tyrode's solution every 10 minutes for at least 30 minutes to allow for the return to baseline.

    • To test the effect of an antagonist, add the test compound to the organ bath and incubate for a predetermined period (e.g., 30 minutes).

    • In the continued presence of the test compound, repeat the cumulative concentration-response curve for CCPA.

  • Data Analysis:

    • Record the contractile force generated by the ileum segments.

    • Normalize the data by expressing the contraction in response to the agonist as a percentage of the maximal contraction induced by a standard contractile agent (e.g., KCl).

    • Plot the concentration-response curves and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) in the absence and presence of the antagonist.

    • A rightward shift in the CCPA concentration-response curve in the presence of the test compound, with no change in the Emax, is indicative of competitive antagonism.

Data Presentation

Quantitative data from smooth muscle contraction assays should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Effect of a Putative A1 Receptor Antagonist on CCPA-Induced Contraction of Guinea Pig Ileum

Treatment GroupnEC50 (nM)Emax (% of KCl max)
CCPA alone615.2 ± 2.185.3 ± 5.4
CCPA + Test Compound (10 nM)645.8 ± 4.5*84.9 ± 6.1
CCPA + Test Compound (30 nM)6135.1 ± 12.3**85.1 ± 5.8
CCPA + Test Compound (100 nM)6410.5 ± 35.7***84.5 ± 6.3

Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05, **p<0.01, ***p<0.001 compared to the CCPA alone group.

Conclusion

The ex vivo smooth muscle contraction assay using isolated guinea pig ileum is a robust and reliable method for characterizing the pharmacological activity of compounds targeting Gαq-coupled receptors like the adenosine A1 receptor. The detailed protocol and data presentation format provided in these application notes offer a comprehensive guide for researchers in the field of smooth muscle physiology and drug discovery. While this compound is not a known adenosine A1 receptor antagonist, this methodology is applicable to any investigational compound with a hypothesized mechanism of action involving the modulation of smooth muscle contractility.

References

Troubleshooting & Optimization

Sch 60057 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sch 60057. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal metabolite that functions as a neurokinin receptor (NK) antagonist. It exhibits inhibitory activity against both NK1 and NK2 receptors, with reported IC50 values of 6 µM and 12 µM, respectively. Neurokinin receptors are G protein-coupled receptors involved in a variety of physiological processes, and their antagonism is a subject of research for various therapeutic areas.

Q2: What are the basic chemical properties of this compound?

PropertyValue
CAS Number 203061-35-2
Molecular Formula C₄₅H₈₄O₆
Molecular Weight 721.1 g/mol
Appearance Solid

Troubleshooting Guide: Solubility Issues

Q3: In which solvents is this compound soluble?

This compound is known to be soluble in several organic solvents. While exact quantitative data can be limited, qualitative assessments indicate solubility in the following:

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
DichloromethaneSoluble

For most in vitro biological assays, DMSO is the recommended solvent for preparing stock solutions[1].

Q4: I am having trouble dissolving this compound in DMSO. What can I do?

If you are encountering solubility issues with this compound in DMSO, consider the following troubleshooting steps:

  • Gentle Heating: Warm the solution to 37°C in a water bath for 10-15 minutes. This can help increase the dissolution rate.

  • Sonication: Use a bath sonicator for 15-20 minutes to aid in the dissolution of the compound.

  • Vortexing: Vigorous vortexing can help break up any solid aggregates and promote solubilization.

  • Fresh Solvent: Ensure you are using anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce its solvating capacity for certain compounds.

Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

This is a common issue for hydrophobic compounds. Here are some solutions:

  • Lower Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try using a lower final concentration in your experiment.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Pluronic F-68: Consider using a non-ionic surfactant like Pluronic F-68 in your final aqueous solution. A low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds.

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

Experimental Protocols

Q6: How should I prepare a stock solution of this compound?

The following is a general protocol for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 721.1 g/mol

    • To make 1 mL of a 10 mM solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 721.1 g/mol = 0.007211 g = 7.211 mg

  • Weigh the compound: Accurately weigh out approximately 7.21 mg of this compound and place it in a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) or sonication to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q7: What is a typical experimental workflow for testing this compound in a cell-based assay?

Below is a generalized workflow for assessing the effect of this compound on a cellular response.

experimental_workflow Experimental Workflow for this compound Cell-Based Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound stock solution in DMSO dilute Prepare working concentrations of This compound by diluting the stock in cell culture medium prep_stock->dilute prep_cells Seed cells in a multi-well plate and allow to adhere overnight treat Treat cells with different concentrations of this compound prep_cells->treat dilute->treat incubate Incubate for the desired duration treat->incubate control Include vehicle control (DMSO) and untreated control control->incubate stimulate Stimulate with a neurokinin receptor agonist (e.g., Substance P) incubate->stimulate measure Measure the cellular response (e.g., calcium influx, cytokine release) stimulate->measure analyze Analyze data and determine the IC50 value measure->analyze nk1_signaling_pathway Neurokinin-1 Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds g_protein Gq/11 nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates sch60057 This compound sch60057->nk1r Antagonizes pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Responses (e.g., Proliferation, Inflammation) ca_release->cellular_response pkc->cellular_response

References

Optimizing Sch 60057 Concentration for Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of Sch 60057, a neurokinin receptor (NK) antagonist. This guide includes frequently asked questions (FAQs), detailed troubleshooting, and standardized experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a fungal metabolite that functions as a neurokinin receptor (NK) antagonist. It exhibits inhibitory activity against both NK1 and NK2 receptors, with reported IC50 values of 6 µM and 12 µM, respectively.[1] By blocking these receptors, this compound can inhibit the signaling pathways normally activated by their endogenous ligands, such as Substance P. This makes it a valuable tool for studying the physiological and pathological roles of neurokinin signaling in various contexts, including cancer research. Notably, NK1 receptor antagonists have shown promise in inhibiting the growth of neuroblastoma cell lines.[2][3][4]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: For initial experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and endpoint. Based on its NK1 receptor binding affinity (IC50 = 6 µM), a starting range of 0.1 µM to 100 µM is advisable. A 10-fold serial dilution is often a good starting point for range-finding studies.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] It is common practice to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in your cell culture medium to the desired final concentrations. It is critical to ensure that the final concentration of DMSO in your experimental wells is low (typically less than 0.5%) to avoid solvent-induced toxicity.

Q4: What are the common off-target effects of neurokinin receptor antagonists?

A4: While this compound is characterized as a neurokinin receptor antagonist, like many small molecule inhibitors, it may exhibit off-target effects, especially at higher concentrations. These can include interactions with other G protein-coupled receptors or kinases. To mitigate this, it is crucial to use the lowest effective concentration and to include appropriate controls in your experiments, such as a structurally related but inactive compound if available.

Q5: What are the potential adverse effects of NK-1 receptor antagonists in a clinical context?

A5: Clinically used NK-1 receptor antagonists, such as aprepitant, are generally well-tolerated. Common side effects can include fatigue, dizziness, constipation, and headache. More severe, though less common, adverse reactions have been reported, including Stevens-Johnson syndrome and neutropenia.[5][6] While this compound is for research purposes only, this information is valuable for understanding the broader class of compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Culture Medium - The compound is hydrophobic and has low aqueous solubility. - The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high, causing the compound to crash out upon dilution in the aqueous medium.- Ensure the final concentration of the organic solvent is kept to a minimum (ideally <0.1%, and not exceeding 0.5%). - Prepare intermediate dilutions of the stock solution in serum-free medium before adding to the final culture. - Consider using a solubilizing agent, such as a low percentage of a non-ionic surfactant (e.g., Tween 80) or formulating with polyethylene (B3416737) glycol (PEG), though these should be tested for effects on your cells first.[7]
High Background in Cytotoxicity Assays MTT Assay: - Contamination of reagents or culture medium. - Direct reduction of MTT by the compound. LDH Assay: - High endogenous LDH activity in the serum used to supplement the culture medium.MTT Assay: - Use fresh, sterile reagents and medium. - Include a "compound only" control (no cells) to check for direct MTT reduction. If this occurs, consider an alternative viability assay. LDH Assay: - Use a serum-free medium for the assay or reduce the serum concentration. - Include a "medium only" background control and subtract this value from all other readings.
Inconsistent or Non-reproducible IC50 Values - Inconsistent cell seeding density. - Variation in incubation times or other experimental conditions. - Instability of the compound in the culture medium over time.- Ensure accurate and consistent cell counting and seeding in each well. - Standardize all incubation times, temperatures, and CO2 levels. - For longer-term experiments, consider replenishing the medium with fresh compound at regular intervals.
No Observed Effect of the Compound - The concentration range tested is too low. - The cell line may not express the target receptors (NK1/NK2) or the downstream signaling pathways may be altered. - The compound may have degraded.- Test a wider and higher concentration range. - Confirm the expression of NK1 and NK2 receptors in your cell line using techniques like Western blotting or qPCR. - Prepare fresh stock solutions of the compound.
Vehicle Control (e.g., DMSO) Shows Cytotoxicity - The final concentration of the solvent is too high.- Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. - Include a vehicle control group for every experiment and normalize the data to this group.

Quantitative Data

Table 1: Representative Anti-proliferative Activity of an NK1 Receptor Antagonist

CompoundCell LineAssay TypeIC50 / EC50Reference
AprepitantNeuroblastoma (e.g., SH-SY5Y)Cell Viability~30 µM
AprepitantVarious Cancer Cell LinesAnti-proliferativeVaries[4]

Note: The above values are for a related compound and should be used as a guideline. The optimal concentration of this compound must be determined empirically for each cell line and experimental condition.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C45H84O6[1]
Molecular Weight 721.1 g/mol [1]
Solubility DMSO, Ethanol, Methanol, Dichloromethane[1]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]

Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line (e.g., SH-SY5Y human neuroblastoma)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessment of Cytotoxicity using the LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line

  • Complete cell culture medium (serum-free or low-serum is recommended for the assay)

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit (containing LDH reaction mix and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Include wells for the following controls:

      • Untreated cells (spontaneous LDH release)

      • Cells treated with lysis buffer (maximum LDH release)

      • Medium only (background)

  • Sample Collection:

    • After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mix to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [ (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] * 100

Visualizations

NK1_Receptor_Signaling_Pathway substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Activates sch60057 This compound sch60057->nk1r Inhibits gq Gq Protein nk1r->gq Activates plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc Activates raf Raf pkc->raf mek MEK raf->mek erk ERK1/2 mek->erk proliferation Cell Proliferation, Survival erk->proliferation IC50_Determination_Workflow start Start prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound in Medium prepare_stock->prepare_dilutions incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with Compound Dilutions incubate1->treat_cells prepare_dilutions->treat_cells incubate2 Incubate (e.g., 48h) treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., MTT or LDH substrate) incubate2->add_reagent incubate3 Incubate as per Assay Protocol add_reagent->incubate3 measure Measure Absorbance/ Luminescence incubate3->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end Troubleshooting_Logic problem Unexpected Experimental Result check_compound Compound Issue? problem->check_compound check_cells Cell-related Issue? problem->check_cells check_assay Assay Issue? problem->check_assay solubility Solubility/Precipitation check_compound->solubility Yes stability Degradation check_compound->stability Yes seeding Inconsistent Seeding check_cells->seeding Yes health Poor Cell Health check_cells->health Yes background High Background check_assay->background Yes reagents Reagent Problem check_assay->reagents Yes optimize_solvent Optimize Solvent Conc. solubility->optimize_solvent fresh_stock Prepare Fresh Stock stability->fresh_stock standardize_seeding Standardize Seeding Protocol seeding->standardize_seeding check_culture Check Culture Conditions health->check_culture run_controls Run Proper Controls background->run_controls check_reagents Check Reagent Expiry/Storage reagents->check_reagents

References

Navigating the Stability of Sch 60057 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the neurokinin receptor antagonist Sch 60057, ensuring its stability in solution is paramount for reliable experimental outcomes. This technical support guide provides a comprehensive overview of this compound's stability in various solvents, offering troubleshooting advice and standardized protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

This compound is soluble in several common organic solvents, including dichloromethane, dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[1]

Q2: What is the recommended storage condition for solid this compound?

When stored as a solid at -20°C, this compound is stable for at least four years.[1]

Q3: Is there quantitative data available for the solubility of this compound in these solvents?

Q4: How long is this compound stable in solution?

The stability of this compound in solution is not well-documented in publicly available sources. Stability will depend on the solvent, storage temperature, and exposure to light. For critical applications, it is strongly advised to prepare fresh solutions or conduct a stability study under your specific experimental conditions. General best practices for preparing and storing stock solutions of small molecules suggest aliquoting and storing at -80°C for long-term stability.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in stock solution upon storage - The concentration exceeds the solubility limit at the storage temperature.- Solvent evaporation.- Prepare a new stock solution at a slightly lower concentration.- Ensure vials are sealed tightly with parafilm.- Store at a consistent temperature; avoid repeated freeze-thaw cycles.
Inconsistent experimental results - Degradation of this compound in the working solution.- Inaccurate initial concentration of the stock solution.- Prepare fresh working solutions for each experiment.- Perform a stability test of your stock solution (see Experimental Protocols).- Verify the accuracy of your weighing and dilution steps.
Difficulty dissolving the compound - Insufficient solvent volume.- Compound has low solubility in the chosen solvent at room temperature.- Increase the solvent volume.- Gently warm the solution (if the compound's thermal stability is known).- Use sonication to aid dissolution.

Experimental Protocols

Protocol for Determining the Stability of this compound in a Chosen Solvent using HPLC

This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of solid this compound.
  • Dissolve it in the desired solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). Ensure complete dissolution.

2. Stability Study Setup:

  • Aliquot the stock solution into several small, light-protected vials.
  • Store the aliquots at different temperatures relevant to your experimental conditions (e.g., room temperature, 4°C, -20°C).
  • Prepare a "time zero" sample by immediately diluting an aliquot to a working concentration (e.g., 100 µM) with the mobile phase of your HPLC method.

3. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage temperature.
  • Dilute the aliquot to the working concentration with the mobile phase.
  • Inject the sample into a properly equilibrated HPLC system with a suitable column (e.g., C18) and a UV detector.
  • Analyze the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.

4. Data Analysis:

  • Calculate the peak area of this compound at each time point.
  • Compare the peak area at each time point to the "time zero" sample to determine the percentage of this compound remaining.
  • A significant decrease in the peak area of this compound or the appearance of new peaks indicates degradation.

Visualizing Experimental Workflow and Signaling Pathways

To further aid researchers, the following diagrams illustrate a typical stability testing workflow and the signaling pathways associated with the receptors that this compound antagonizes.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Solution dissolve->aliquot rt Room Temp aliquot->rt fridge 4°C aliquot->fridge freezer -20°C aliquot->freezer hplc HPLC Analysis rt->hplc Time Points fridge->hplc Time Points freezer->hplc Time Points data Data Interpretation hplc->data

Caption: Workflow for assessing the stability of this compound.

This compound is known to be an antagonist of neurokinin receptors. The diagram below illustrates the general signaling pathway of the Neurokinin-1 (NK-1) receptor, which is a G-protein coupled receptor (GPCR).

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK-1 Receptor Gq Gq protein NK1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., MAP Kinase Pathway) Ca2->Downstream PKC->Downstream SP Substance P (Agonist) SP->NK1R Sch60057 This compound (Antagonist) Sch60057->NK1R Blocks

Caption: Simplified Neurokinin-1 (NK-1) receptor signaling pathway.

This compound has also been associated with the Adenosine A2a receptor. The following diagram shows the canonical signaling pathway for this receptor.

A2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2aR Adenosine A2a Receptor Gs Gs protein A2aR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Activation PKA->CREB Adenosine Adenosine (Agonist) Adenosine->A2aR

Caption: Adenosine A2a receptor signaling pathway.

References

Technical Support Center: Sch 60057 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sch 60057 in their experiments. Given that this compound is a specialized fungal metabolite with limited publicly available data on common experimental issues, this guide combines known properties of this compound with general troubleshooting principles for neurokinin receptor antagonists and natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal metabolite originally isolated from Acremonium sp.. It functions as a neurokinin receptor (NK) antagonist, with inhibitory activity at both the NK1 and NK2 receptors.[1] Neurokinin receptors are G-protein coupled receptors that are involved in a variety of physiological processes, including inflammation, pain perception, and smooth muscle contraction.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as dichloromethane, DMSO, ethanol, and methanol.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous assay buffer. It is crucial to ensure the final concentration of DMSO is low enough (typically <0.5%) to not affect the experimental results.

Q3: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results can stem from several factors, particularly when working with natural products. Key areas to investigate include:

  • Compound Stability: Natural products can be susceptible to degradation. Ensure proper storage of the compound at -20°C and minimize freeze-thaw cycles.[1] Prepare fresh dilutions from the stock solution for each experiment.

  • Solubility Issues: Poor solubility of the compound in the aqueous assay buffer can lead to precipitation and inaccurate concentrations. Visually inspect for any precipitate and consider using a detergent like Triton X-100 to prevent aggregation.[2]

  • Assay Interference: As a natural product, this compound has the potential to interfere with certain assay technologies (e.g., fluorescence-based readouts). It is advisable to run control experiments to check for any intrinsic fluorescence or quenching properties of the compound.

Q4: I am observing unexpected effects in my cellular assays. Could these be off-target effects?

Yes, off-target effects are a possibility with any bioactive compound. Fungal metabolites, in particular, can sometimes interact with multiple cellular targets.[3][4] To investigate potential off-target effects, consider the following:

  • Use of Multiple Cell Lines: Test the effect of this compound in a cell line that does not express the NK1 or NK2 receptors.

  • Rescue Experiments: If possible, co-administer an NK1 or NK2 receptor agonist to see if the observed effect can be reversed.

  • Phenotypic Assays: Broader, phenotype-based assays might reveal unexpected activities of the compound.[2]

Troubleshooting Guides

Problem 1: Low Potency or Lack of Activity
Possible Cause Troubleshooting Step
Compound Degradation Prepare a fresh dilution of this compound from a stock that has undergone minimal freeze-thaw cycles. Confirm the integrity of the compound if possible (e.g., via HPLC).
Poor Solubility Visually inspect the final dilution for any precipitate. If solubility is an issue, try preparing the working solution with a small amount of a non-ionic detergent or a different solubilizing agent.[2]
Incorrect Assay Conditions Ensure that the assay conditions (e.g., pH, temperature, incubation time) are optimal for the neurokinin receptors and the cell line being used.
Low Receptor Expression Confirm the expression levels of NK1 and NK2 receptors in your cell line using techniques like qPCR or western blotting.
Problem 2: High Background Signal or False Positives
Possible Cause Troubleshooting Step
Compound Interference Run a control with this compound in the absence of cells or the target receptor to check for direct effects on the assay signal (e.g., auto-fluorescence).
Cytotoxicity Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to your primary screen to rule out non-specific effects due to cell death.[2]
Compound Aggregation Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential compound aggregates and re-test.[2]

Experimental Protocols

General Protocol for a Functional NK1 Receptor Antagonist Assay (Calcium Mobilization)

This protocol provides a general framework for assessing the antagonist activity of this compound at the NK1 receptor. Optimization for specific cell lines and equipment is necessary.

  • Cell Culture: Culture a cell line stably expressing the human NK1 receptor (e.g., CHO-NK1 or SH-SY5Y-NK1) to 80-90% confluency.[5][6]

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation: Add a known NK1 receptor agonist (e.g., Substance P) at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: Immediately measure the change in fluorescence using a plate reader equipped for kinetic reading.

  • Data Analysis: Calculate the inhibitory effect of this compound on the agonist-induced calcium signal and determine the IC50 value.

Quantitative Data Summary Template

Use the following table to log and compare your experimental data for troubleshooting purposes.

Experiment Date This compound Lot # Assay Type Cell Line IC50 (µM) Observations/Issues

Visualizations

Neurokinin_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq_protein Gq Protein NK1R->Gq_protein Activates Substance_P Substance P Substance_P->NK1R Binds & Activates Sch_60057 This compound Sch_60057->NK1R Binds & Inhibits PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified Neurokinin 1 Receptor Signaling Pathway.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Basics Review Protocol & Reagent Preparation Start->Check_Basics Inconsistent_Results Inconsistent Results? Check_Basics->Inconsistent_Results Check_Stability Assess Compound Stability (Fresh Aliquots, Storage) Inconsistent_Results->Check_Stability Yes No_Effect No or Low Activity? Inconsistent_Results->No_Effect No Check_Solubility Verify Compound Solubility (Visual Inspection, Sonication) Check_Stability->Check_Solubility Confirm_Target Confirm Target Expression & Assay Validity No_Effect->Confirm_Target Yes High_Background High Background/False Positives? No_Effect->High_Background No Optimize Optimize Assay Conditions Confirm_Target->Optimize Run_Controls Run Interference & Cytotoxicity Controls High_Background->Run_Controls Yes High_Background->Optimize No Run_Controls->Optimize

Caption: Troubleshooting Workflow for this compound Experiments.

References

How to prevent Sch 60057 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of Sch 60057, a neurokinin receptor antagonist. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a fungal metabolite that functions as a neurokinin (NK) receptor antagonist. It exhibits inhibitory activity at both NK1 and NK2 receptors. In a research context, it is primarily used to study the physiological and pathological roles of neurokinin signaling pathways, which are implicated in inflammation, pain transmission, and various other neurological processes.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage conditions:

ParameterRecommended Condition
Storage Temperature -20°C
Form Solid
Light Exposure Protect from light
Moisture Store in a desiccated environment

Data derived from general best practices for isoprenoid compounds.

Upon receipt, it is recommended to aliquot the compound to minimize freeze-thaw cycles, which can contribute to degradation.

Q3: In which solvents is this compound soluble?

This compound is soluble in the following organic solvents:

Solvent
DichloromethaneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
Methanol (B129727)Soluble

For cell-based assays, it is advisable to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the aqueous buffer or cell culture medium. Ensure the final solvent concentration is compatible with your experimental system and does not exceed cytotoxic levels.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.

This is a common issue that can arise from the degradation of the compound. As an isoprenoid derivative, this compound may be susceptible to degradation under certain conditions.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Improper Storage Verify that the compound has been consistently stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots.
Degradation in Solution Prepare fresh solutions for each experiment. If a stock solution must be stored, it is recommended to store it at -80°C and use it within a short period. Avoid storing in aqueous buffers for extended periods.
pH Instability The stability of polyhydroxy isoprenoids can be pH-dependent. If your experimental buffer is at an extreme pH, consider performing a pilot study to assess the stability of this compound under those conditions. Neutral to slightly acidic pH is generally preferred for many organic compounds.
Oxidation Polyunsaturated compounds can be prone to oxidation. Degas your solvents and buffers if you suspect oxidative degradation. Consider adding an antioxidant to your experimental system if it does not interfere with the assay.
Photodegradation Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.

Issue 2: How can I assess the stability of this compound under my specific experimental conditions?

To proactively address potential degradation, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways.

Experimental Protocol: Forced Degradation Study

Objective: To determine the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or DMSO).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate under the same conditions as acidic hydrolysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate a solid sample and a solution of this compound at an elevated temperature (e.g., 60°C or 80°C) in the dark.

    • Photodegradation: Expose a solid sample and a solution of this compound to a light source (e.g., UV lamp or direct sunlight) for a defined period.

  • Analysis: At each time point, analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Compare the peak area of the intact this compound in the stressed samples to that of an unstressed control sample to quantify the percentage of degradation. The appearance of new peaks can indicate the formation of degradation products.

Table: Forced Degradation Experimental Parameters

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis 0.1 M HCl40-60°C2-24 hours
Base Hydrolysis 0.1 M NaOH40-60°C2-24 hours
Oxidation 3% H₂O₂Room Temperature2-24 hours
Thermal None60-80°C24-72 hours
Photolytic Light SourceAmbient24-72 hours

This is a general protocol and may need to be optimized based on the observed stability of this compound.

Visualizations

Neurokinin 1 (NK1) Receptor Signaling Pathway

This compound acts as an antagonist at the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its natural ligand, Substance P.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates SubstanceP Substance P SubstanceP->NK1R Binds & Activates Sch60057 This compound Sch60057->NK1R Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK) Ca_release->Downstream PKC->Downstream Response Cellular Responses (Inflammation, Pain) Downstream->Response

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow: Assessing this compound Stability

The following workflow outlines the key steps in evaluating the stability of this compound.

Stability_Workflow start Start prep_sample Prepare this compound Solutions start->prep_sample stress_conditions Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep_sample->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling analysis Analyze by HPLC or LC-MS sampling->analysis quantify Quantify Degradation & Identify Products analysis->quantify end End quantify->end

Caption: Workflow for Forced Degradation Study of this compound.

Improving the efficacy of Sch 60057 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Sch 60057 in your experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal metabolite that functions as a neurokinin receptor (NK) antagonist. It exhibits inhibitory activity at both NK1 and NK2 receptors.[1] Neurokinin receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to Gq/11 and Gs proteins.[2][3] Activation of these receptors by their endogenous ligands, such as Substance P (for NK1) and Neurokinin A (for NK2), leads to downstream signaling cascades involving intracellular calcium mobilization and cyclic AMP (cAMP) production.[2][4][5] this compound exerts its effect by blocking the binding of these endogenous ligands to their respective receptors.

Q2: What are the optimal solvent and storage conditions for this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dichloromethane. For in vitro assays, it is common to prepare a concentrated stock solution in DMSO. It is recommended to store this compound as a solid at -20°C for long-term stability.

Q3: I am observing high variability in my assay results. What could be the cause?

High variability can stem from several factors, particularly the hydrophobic nature of many fungal metabolites. Inconsistent solubilization of this compound can lead to variations in the effective concentration in your assay. Ensure the compound is fully dissolved in the stock solution and properly diluted in the assay buffer. Additionally, variability in cell health, passage number, and receptor expression levels can contribute to inconsistent results.

Q4: Are there known off-target effects for this compound?

While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for neurokinin-1 receptor (NK1R) antagonists to exhibit off-target activities. For instance, some NK1R antagonists have been shown to interact with Mas-related GPCRs (Mrgprs).[6] It is advisable to perform counter-screening assays against related receptors or pathways if off-target effects are suspected.

Q5: Does this compound show species-specific differences in affinity?

Many non-peptide neurokinin antagonists exhibit significant species-specific differences in their affinity for NK receptors.[1][7] This is often due to minor amino acid variations in the receptor's binding pocket between species (e.g., human vs. rat).[1] It is crucial to use cell lines expressing the receptor from the species of interest for your research to ensure the relevance of your findings.

Troubleshooting Guides

Problem 1: Low Potency or Efficacy of this compound in a Functional Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Poor Solubility Ensure complete solubilization of this compound in the stock solvent (e.g., DMSO) before diluting into aqueous assay buffer. Consider vortexing and gentle warming. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) and consistent across all wells.
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Low Receptor Expression Verify the expression level of the target neurokinin receptor (NK1 or NK2) in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay with a known high-affinity ligand.
Incorrect Assay Conditions Optimize the pre-incubation time of the cells with this compound before adding the agonist. This allows sufficient time for the antagonist to bind to the receptor.
Species Mismatch Confirm that the species of the neurokinin receptor expressed in your cell line matches the intended target species for your study, as antagonist affinity can vary significantly between species.[1][7]
Problem 2: High Non-Specific Binding in a Radioligand Binding Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Hydrophobicity of this compound The hydrophobic nature of this compound can lead to its binding to non-receptor components like lipids and plastics. Include a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1-0.5% in the assay buffer to reduce non-specific binding.
Inappropriate Radioligand Concentration Use a radioligand concentration at or below its Kd value for the receptor to minimize non-specific binding while maintaining a good specific binding window.
Insufficient Washing Increase the number and volume of washes with ice-cold wash buffer after incubation to more effectively remove unbound radioligand and antagonist.
Filter Plate Issues Pre-soak the filter plates with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the radioligand and antagonist to the filter material.

Quantitative Data Summary

Table 1: Agonist Potency at Neurokinin Receptors

ReceptorAgonistCell LineAssay TypeEC50
NK1Substance PHiTSeeker TACR1Calcium Flux1.40 x 10⁻⁸ M[4]
NK2Neurokinin ANK2R NomadCalcium Flux2.38 x 10⁻⁹ M[5]
NK2Neurokinin ANK2R NomadcAMP Flux5.61 x 10⁻⁹ M[5]
NK2Neurokinin ACHO-K1/NK2Calcium Mobilization71.01 nM[8]

Table 2: Inhibitory Constants (Ki) of Approved NK1 Receptor Antagonists

AntagonistKi (nM)
Aprepitant0.12
Rolapitant0.66
Netupitant1.0

Note: Data for this compound is not available in the provided search results. The above data for other antagonists is for human NK1 receptors.

Experimental Protocols

Protocol 1: NK1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor.

Materials:

  • HEK293 cells stably expressing the human NK1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer: 40 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, 0.025% Bacitracin[9]

  • Radioligand: [¹²⁵I]-Substance P

  • Non-specific binding control: Unlabeled Substance P (1 µM)

  • This compound

  • 96-well filter plates (e.g., GF/C pre-soaked in 0.3% PEI)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Culture NK1-expressing cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 1 µM unlabeled Substance P (for non-specific binding) or varying concentrations of this compound.

    • 25 µL of [¹²⁵I]-Substance P at a concentration close to its Kd.

    • 150 µL of diluted cell membranes (e.g., 10 µg of protein per well).

  • Incubation: Incubate the plate for 60 minutes at 27°C.[9]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold wash buffer.[9]

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: NK2 Receptor Calcium Mobilization Assay

This protocol outlines a functional assay to measure the antagonistic effect of this compound on NK2 receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human NK2 receptor

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Agonist: Neurokinin A

  • This compound

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the CHO-K1/NK2 cells into 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Reading: Place the plate in the fluorescence plate reader. Initiate kinetic reading of fluorescence intensity and, after establishing a stable baseline, add Neurokinin A at a concentration that elicits a submaximal response (e.g., EC80).

  • Data Analysis: Measure the peak fluorescence intensity or the area under the curve for each well. Plot the response as a function of the log concentration of this compound to determine its IC50 value.

Visualizations

Signaling_Pathway_NK1_Receptor cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq_11 Gq/11 NK1R->Gq_11 Activation PLC PLC Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation PKC PKC DAG->PKC Activation Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream SP Substance P SP->NK1R Binds Sch60057 This compound Sch600557 Sch600557 Sch600557->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_Calcium_Assay start Start plate_cells Plate CHO-K1/NK2 Cells start->plate_cells dye_loading Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading wash_cells Wash Cells dye_loading->wash_cells add_antagonist Pre-incubate with This compound wash_cells->add_antagonist read_fluorescence Measure Fluorescence (Baseline) add_antagonist->read_fluorescence add_agonist Add Neurokinin A read_fluorescence->add_agonist read_response Measure Fluorescence (Response) add_agonist->read_response analyze_data Analyze Data (IC50) read_response->analyze_data end End analyze_data->end

Caption: Workflow for NK2 Receptor Calcium Mobilization Assay.

Troubleshooting_Logic start Low Efficacy Observed check_solubility Is this compound fully dissolved? start->check_solubility check_receptor Is receptor expression adequate? check_solubility->check_receptor Yes improve_solubility Optimize solubilization protocol check_solubility->improve_solubility No check_conditions Are assay conditions optimal? check_receptor->check_conditions Yes verify_expression Verify receptor expression (e.g., qPCR, Western) check_receptor->verify_expression No check_species Is there a species mismatch? check_conditions->check_species Yes optimize_assay Optimize incubation time, agonist concentration check_conditions->optimize_assay No use_correct_cell_line Use cell line with correct species receptor check_species->use_correct_cell_line Yes end Problem Resolved check_species->end No improve_solubility->start verify_expression->start optimize_assay->start use_correct_cell_line->start

Caption: Troubleshooting Logic for Low Efficacy of this compound.

References

Technical Support Center: Troubleshooting Off-Target Effects of Adenosine A2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Sch 60057" indicate it is a fungal metabolite and a neurokinin receptor antagonist. However, the context of "Sch" compounds in neuroscience research, particularly concerning off-target effects, frequently refers to a series of adenosine (B11128) A2A receptor antagonists developed by Schering-Plough. This guide will focus on a well-characterized example from this series, SCH 58261 , to address potential off-target effects and troubleshooting strategies relevant to researchers working with selective A2A antagonists.

Frequently Asked Questions (FAQs)

Q1: What is SCH 58261 and what is its primary mechanism of action?

SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor.[1][2] It is a non-xanthine derivative that has been instrumental in studying the role of A2A receptors in various physiological processes, particularly in the central nervous system.[1][2] As a competitive antagonist, SCH 58261 binds to the A2A receptor without activating it, thereby blocking the binding of the endogenous agonist, adenosine, and inhibiting downstream signaling cascades.[3]

Q2: What are the known off-target effects of SCH 58261?

The most well-documented off-target activity of SCH 58261 is its interaction with the adenosine A1 receptor. While it is selective for A2A, it exhibits a moderate 35-fold selectivity over the A1 receptor.[2] At higher concentrations, SCH 58261 can also interact with other G protein-coupled receptors (GPCRs) and potentially other cellular targets. It is crucial for researchers to consider these off-target interactions when interpreting experimental results.

Q3: Why is it important to consider off-target effects in my experiments?

Troubleshooting Guide

Q: I am observing an unexpected cellular response after treating my cells with SCH 58261. How can I determine if this is an off-target effect?

A: This is a common issue when working with pharmacologically active compounds. Here's a step-by-step approach to investigate potential off-target effects:

  • Confirm On-Target Engagement: First, ensure that the observed effect is occurring at a concentration range consistent with the known potency of SCH 58261 for the A2A receptor. Perform a dose-response curve for your observed effect and compare the EC50 or IC50 value with the reported values for A2A receptor antagonism.

  • Use a Structurally Different A2A Antagonist: Employ another selective A2A antagonist with a different chemical structure (e.g., ZM 241385). If the unexpected response persists with the second antagonist, it is more likely to be an on-target effect of A2A receptor blockade. If the effect is unique to SCH 58261, it is more likely an off-target effect.

  • Rescue Experiment with an A2A Agonist: Attempt to reverse the observed effect by co-administering a selective A2A receptor agonist (e.g., CGS 21680). If the agonist can rescue the phenotype, it strongly suggests the effect is mediated by the A2A receptor.

  • Investigate Known Off-Targets: Given the known affinity of SCH 58261 for the A1 receptor, test for the involvement of this off-target. Use a selective A1 receptor antagonist to see if it phenocopies the unexpected effect of SCH 58261. Conversely, see if an A1 receptor agonist can modulate the unexpected response.

  • Control Experiments in A2A Knockout/Knockdown Models: If available, the most definitive way to confirm an on-target effect is to use a cell line or animal model where the A2A receptor has been genetically removed (knockout) or its expression is significantly reduced (knockdown). If the unexpected effect of SCH 58261 is absent in these models, it confirms the effect is A2A-dependent. If the effect persists, it is an off-target effect.

Data Presentation

Table 1: Selectivity Profile of SCH 58261

This table provides a summary of the binding affinities (Ki) and functional potencies (IC50) of SCH 58261 for the human adenosine A2A receptor and a key off-target, the adenosine A1 receptor.

ReceptorAssay TypeParameterValue (nM)Selectivity (A1/A2A)
Adenosine A2ARadioligand BindingKi1.2-
cAMP AccumulationIC502.5-
Adenosine A1Radioligand BindingKi4235-fold
cAMP AccumulationIC508534-fold

Note: These values are representative and may vary depending on the specific experimental conditions and cell system used.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for A2A Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of a test compound (like SCH 58261) for the adenosine A2A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human adenosine A2A receptor.

  • [³H]-ZM 241385 (or another suitable A2A-selective radioligand).

  • Test compound (SCH 58261) at various concentrations.

  • Non-specific binding control (e.g., 10 µM CGS 21680).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (SCH 58261) in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]-ZM 241385 at a concentration close to its Kd.

    • 50 µL of cell membranes (containing a known amount of protein).

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates SCH 58261 SCH 58261 SCH 58261->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Adenosine A2A receptor signaling pathway and point of inhibition by SCH 58261.

Troubleshooting_Workflow Start Unexpected Cellular Response Observed with SCH 58261 DoseResponse Perform Dose-Response Curve. Is EC50/IC50 consistent with A2A affinity? Start->DoseResponse OnTarget Likely On-Target Effect DoseResponse->OnTarget Yes OffTarget Potential Off-Target Effect DoseResponse->OffTarget No SecondAntagonist Use Structurally Different A2A Antagonist. Does effect persist? OffTarget->SecondAntagonist SecondAntagonist->OnTarget Yes AgonistRescue Perform Agonist Rescue Experiment. Is the effect reversed? SecondAntagonist->AgonistRescue No AgonistRescue->OnTarget Yes KnockoutModel Test in A2A Knockout/Knockdown Model. Is the effect absent? AgonistRescue->KnockoutModel No ConfirmedOnTarget Confirmed On-Target Effect KnockoutModel->ConfirmedOnTarget Yes ConfirmedOffTarget Confirmed Off-Target Effect KnockoutModel->ConfirmedOffTarget No

Caption: Experimental workflow for troubleshooting potential off-target effects.

References

Sch 60057 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH 60057. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal metabolite that functions as a neurokinin receptor (NK) antagonist. Specifically, it acts as a dual inhibitor of both the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that are activated by the neuropeptides substance P (SP) for NK1 and neurokinin A (NKA) for NK2. By blocking these receptors, this compound can modulate various physiological processes, including inflammation, pain perception, and smooth muscle contraction.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, and dichloromethane. For long-term storage, it is recommended to store the compound as a solid at -20°C, where it is stable for at least four years.

Q3: What are the known IC50 values for this compound?

The inhibitory potency of this compound has been determined for both NK1 and NK2 receptors. The reported IC50 values are in the micromolar range.

ReceptorIC50 Range (µM)
NK12.5 - 11
NK26.8 - 16

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays

Possible Cause 1: Improper Compound Handling and Storage

  • Question: I am not observing the expected inhibitory effect of this compound in my cell-based assay. Could there be an issue with how I am handling the compound?

  • Answer: Improper storage or handling can lead to the degradation of this compound. Ensure that the solid compound is stored at -20°C. Once dissolved in a solvent like DMSO for a stock solution, it is best to prepare fresh dilutions for each experiment or store aliquots at -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous cell culture media over long incubation periods has not been extensively reported, so it is advisable to add the compound to your assay shortly after dilution.

Possible Cause 2: Suboptimal Assay Conditions

  • Question: My dose-response curve for this compound is not as expected. How can I optimize my assay conditions?

  • Answer: The effectiveness of this compound can be influenced by the specific cell line, agonist concentration, and incubation time used in your assay.

    • Cell Line Selection: Ensure your chosen cell line expresses sufficient levels of NK1 and/or NK2 receptors.

    • Agonist Concentration: Use an agonist (e.g., Substance P for NK1, Neurokinin A for NK2) concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.

    • Incubation Time: The optimal incubation time with this compound should be determined empirically. A pre-incubation period with the antagonist before adding the agonist may be necessary to achieve maximal inhibition.

Possible Cause 3: Low Receptor Expression

  • Question: How can I confirm that my cells are expressing the target neurokinin receptors?

  • Answer: You can verify receptor expression using techniques such as qPCR to measure mRNA levels or Western blotting or flow cytometry to detect the receptor protein.

Issue 2: High Background or Off-Target Effects

Possible Cause 1: Non-Specific Binding

  • Question: I am observing high background signal in my binding assay. What could be the cause?

  • Answer: High background can be due to non-specific binding of this compound to components of the assay system. To mitigate this, consider the following:

    • Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in your assay buffer.

    • Detergents: A low concentration of a mild detergent (e.g., Tween-20) can sometimes reduce non-specific binding.

    • Washing Steps: Ensure adequate and gentle washing steps to remove unbound compound.

Possible Cause 2: Interaction with Other Cellular Components

  • Question: Could this compound be interacting with other targets in my cells?

  • Answer: While specific off-target profiling for this compound is not widely published, neurokinin receptor antagonists, in general, have the potential to interact with other proteins, including cytochrome P450 (CYP) enzymes. It is good practice to include appropriate controls in your experiments. Consider using a structurally unrelated NK1/NK2 antagonist as a control to confirm that the observed effects are specific to the antagonism of these receptors.

Experimental Protocols

General Protocol for a Cell-Based Calcium Imaging Assay

This protocol provides a general framework for assessing the antagonist activity of this compound by measuring changes in intracellular calcium levels following receptor activation.

1. Cell Preparation:

  • Plate cells expressing NK1 or NK2 receptors in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
  • Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
  • Remove the culture medium from the cells and add the dye-loading buffer.
  • Incubate the plate at 37°C for 30-60 minutes in the dark.

3. Compound Addition:

  • Prepare serial dilutions of this compound in an appropriate assay buffer.
  • Wash the cells gently with the assay buffer to remove excess dye.
  • Add the different concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature or 37°C.

4. Agonist Stimulation and Signal Detection:

  • Prepare the agonist (Substance P for NK1 or Neurokinin A for NK2) at a concentration that gives a submaximal response (e.g., EC80).
  • Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.
  • Measure the fluorescence intensity before and after agonist addition. The change in fluorescence is indicative of the change in intracellular calcium concentration.

5. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control (agonist alone).
  • Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.

General Protocol for a Neurokinin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for NK1 or NK2 receptors.

1. Membrane Preparation:

  • Prepare cell membranes from a cell line overexpressing the target neurokinin receptor.

2. Assay Setup:

  • In a 96-well plate, add the following components in this order:
  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
  • Unlabeled this compound at various concentrations.
  • A fixed concentration of a radiolabeled ligand specific for the target receptor (e.g., [3H]-Substance P for NK1).
  • Cell membrane preparation.
  • For determining non-specific binding, use a high concentration of an unlabeled reference antagonist.

3. Incubation:

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

4. Filtration:

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
  • Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

5. Detection:

  • Dry the filter plate and add a scintillation cocktail to each well.
  • Measure the radioactivity in each well using a scintillation counter.

6. Data Analysis:

  • Subtract the non-specific binding from all other measurements.
  • Plot the percentage of specific binding against the log of the concentration of this compound.
  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the neurokinin receptor signaling pathways and a general experimental workflow for testing this compound.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC PKC DAG->PKC Activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response SCH60057 This compound SCH60057->NK1R Inhibits NK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Binds Gs Gs NK2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response SCH60057 This compound SCH60057->NK2R Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Cells Prepare Cells Seed Cells Seed Cells Prepare Cells->Seed Cells Prepare SCH60057 Prepare this compound Stock Treat with SCH60057 Treat with this compound Prepare SCH60057->Treat with SCH60057 Prepare Agonist Prepare Agonist Stock Stimulate with Agonist Stimulate with Agonist Prepare Agonist->Stimulate with Agonist Seed Cells->Treat with SCH60057 Treat with SCH60057->Stimulate with Agonist Measure Response Measure Response Stimulate with Agonist->Measure Response Data Collection Data Collection Measure Response->Data Collection Calculate Inhibition Calculate Inhibition Data Collection->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

References

Long-term storage conditions for Sch 60057

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and handling of Sch 60057 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

A1: The recommended long-term storage temperature for this compound is -20°C.[1]

Q2: What is the expected stability of this compound when stored at the recommended temperature?

A2: When stored at -20°C, this compound is expected to be stable for at least four years.[1]

Q3: How is this compound typically shipped?

A3: this compound is generally shipped at room temperature for deliveries within the continental United States. Shipping conditions may vary for other locations.[1]

Q4: Is this compound sensitive to light or moisture?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected degradation of the compound Improper storage temperature.Verify that the compound has been consistently stored at -20°C. If temperature deviations have occurred, consider re-qualifying the material before use.
Exposure to light or moisture.Ensure the compound is stored in a tightly sealed, opaque container. If exposure is suspected, assess the impact on your specific application.
Inconsistent experimental results Compound degradation due to improper handling.Minimize the time the compound is at room temperature during experimental setup. Prepare aliquots to avoid repeated freeze-thaw cycles.
Contamination of stock solution.Use sterile techniques when preparing solutions. Store solutions at -20°C or colder unless otherwise validated.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound in a sterile, enclosed environment.

  • Dissolve the compound in a suitable solvent (e.g., DMSO, ethanol, methanol, or dichloromethane) to a desired concentration.[1]

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or below.

Visual Aids

Logical Workflow for Handling and Storage of this compound

G A Receive this compound B Store immediately at -20°C A->B C Prepare for experiment B->C D Equilibrate to room temperature C->D E Prepare stock solution D->E F Aliquot into single-use vials E->F G Store aliquots at -20°C F->G H Use in experiment G->H I Discard unused portion of thawed aliquot H->I

Caption: A logical workflow for the proper handling and storage of this compound.

References

Validation & Comparative

A Comparative Guide to Sch 60057 and Other Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist Sch 60057 with other prominent antagonists in its class, including aprepitant, fosaprepitant (B1673561), and rolapitant (B1662417). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and signaling pathways.

Introduction to NK1 Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in various physiological processes, including emesis (nausea and vomiting), pain, and inflammation.[1] By inhibiting the binding of substance P to its receptor, these antagonists have become crucial in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2][3] This guide focuses on a comparative analysis of this compound and other clinically relevant NK1 receptor antagonists.

Performance Comparison

While extensive clinical data for this compound is not publicly available, preclinical data provides insights into its potency. This section compares the available data for this compound with the well-established NK1 antagonists aprepitant, fosaprepitant, and rolapitant.

In Vitro Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities of this compound and other NK1 antagonists.

CompoundReceptor Target(s)IC50 / Ki ValueReference
This compound NK1, NK2IC50: 6 µM (NK1), 12 µM (NK2)[4]
Aprepitant NK1Ki: 0.12 nM[5]
Rolapitant NK1Ki: 0.66 nM[5]
Netupitant NK1Ki: 1.0 nM[5]

Note: IC50 is the half-maximal inhibitory concentration, while Ki is the inhibitory constant. Lower values indicate higher binding affinity.

Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

The following tables summarize the clinical efficacy of aprepitant, fosaprepitant, and rolapitant in preventing CINV from various clinical trials. Data for this compound is not available.

Table 1: Efficacy of Aprepitant Regimens in CINV

Chemotherapy EmetogenicityTreatment RegimenEfficacy EndpointResponse RateReference
Highly Emetogenic (HEC)Aprepitant + 5-HT3 RA + DexamethasoneComplete Response (Overall)~72.3%[5]
Moderately Emetogenic (MEC)NEPA (Netupitant/Palonosetron)Complete Response (Overall)64.9%[6]
Moderately Emetogenic (MEC)Aprepitant + 5-HT3 RA + DexamethasoneComplete Response (Overall)54.1%[6]

Table 2: Efficacy of Fosaprepitant in CINV

Chemotherapy EmetogenicityTreatment RegimenEfficacy EndpointResponse RateReference
Highly Emetogenic (HEC)Fosaprepitant (single dose) + Ondansetron + DexamethasoneComplete Response (Overall)71.9%[5]
Moderately Emetogenic (MEC)Fosaprepitant + Ondansetron + DexamethasoneComplete Response (Delayed Phase)78.9%[7]

Table 3: Efficacy of Rolapitant in CINV

Chemotherapy EmetogenicityTreatment RegimenEfficacy EndpointResponse RateReference
Highly Emetogenic (HEC)Rolapitant + Granisetron + DexamethasoneComplete Response (Delayed Phase)72.2%[5]
Moderately Emetogenic (MEC)Rolapitant + Granisetron + DexamethasoneComplete Response (Overall)62.8%[5]

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to cellular responses. The following diagram illustrates this pathway.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Emesis) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to NK1_Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing NK1 receptors start->prep_membranes add_radioligand Add radiolabeled Substance P ([125I]-SP) prep_membranes->add_radioligand add_competitor Add test compound (e.g., this compound) at varying concentrations add_radioligand->add_competitor incubate Incubate at 27°C for 60 minutes add_competitor->incubate filter Separate bound and free radioligand via filtration incubate->filter measure Measure radioactivity of bound ligand filter->measure analyze Analyze data to determine IC50/Ki measure->analyze end End analyze->end Cisplatin_Emesis_Model_Workflow start Start acclimatize Acclimatize ferrets to experimental conditions start->acclimatize administer_drug Administer test compound (e.g., NK1 antagonist) or vehicle acclimatize->administer_drug administer_cisplatin Administer cisplatin (B142131) (i.v.) to induce emesis administer_drug->administer_cisplatin observe Observe and record number of retches and vomits over a defined period administer_cisplatin->observe analyze Analyze data to determine antagonism of emesis observe->analyze end End analyze->end

References

A Comparative Analysis of Sch 60057 and Aprepitant: Dual versus Selective Neurokinin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two neurokinin (NK) receptor antagonists: Sch 60057, a dual inhibitor of NK1 and NK2 receptors, and aprepitant (B1667566), a selective NK1 receptor antagonist. This document synthesizes available preclinical data to offer an objective overview of their respective pharmacological profiles.

Introduction

Neurokinin receptors, particularly NK1 and NK2, are G-protein coupled receptors implicated in a variety of physiological processes, including emesis, pain, inflammation, and bronchoconstriction. Antagonists of these receptors have been the subject of extensive research for their therapeutic potential. Aprepitant (Emend®) is a well-established, FDA-approved selective NK1 receptor antagonist widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). In contrast, this compound is an investigational dual antagonist of both NK1 and NK2 receptors. This guide compares the available data on these two compounds to highlight their distinct mechanisms and potential therapeutic applications.

Mechanism of Action

Aprepitant is a highly selective antagonist of the human NK1 receptor.[1] By blocking the binding of the endogenous ligand, substance P, aprepitant effectively inhibits the signaling pathways that lead to emesis.[2] Its high affinity and selectivity for the NK1 receptor are central to its clinical efficacy.

This compound, on the other hand, exhibits a dual mechanism of action, inhibiting both the NK1 and NK2 receptors. This dual antagonism suggests a broader potential therapeutic window, as it can simultaneously block the effects of both substance P (at the NK1 receptor) and neurokinin A (at the NK2 receptor). This could be advantageous in conditions where both pathways are implicated, such as in certain inflammatory or respiratory disorders.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and aprepitant, focusing on their in vitro receptor binding affinities. It is important to note that publicly available in vivo efficacy and pharmacokinetic data for this compound are limited, which restricts a direct performance comparison with the well-characterized aprepitant.

Table 1: In Vitro Receptor Binding Affinity

CompoundTarget ReceptorAssay TypeIC50KiSpecies
This compound NK1Radioligand Binding Assay~6 µMNot ReportedNot Specified
NK2Radioligand Binding Assay~12 µMNot ReportedNot Specified
Aprepitant NK1Radioligand Binding Assay0.1 nM0.2 nMHuman
NK2Radioligand Binding Assay4500 nMNot ReportedHuman
NK3Radioligand Binding Assay300 nMNot ReportedHuman

Data for this compound is based on its characterization as "Compound 7" from the fermentation broth of an Acremonium sp.

Table 2: Pharmacokinetic Properties

CompoundParameterValueSpecies
Aprepitant Oral Bioavailability~60-65%Human
Protein Binding>95%Human
MetabolismPrimarily via CYP3A4Human
This compound Oral BioavailabilityNot Publicly Available-
Protein BindingNot Publicly Available-
MetabolismNot Publicly Available-

Signaling Pathways and Experimental Workflow

Neurokinin Receptor Signaling

The following diagram illustrates the signaling pathways of the NK1 and NK2 receptors. Substance P and Neurokinin A are the primary endogenous ligands for NK1 and NK2 receptors, respectively. Binding of these ligands to their G-protein coupled receptors activates downstream signaling cascades, primarily through the Gαq pathway, leading to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC).

Neurokinin Receptor Signaling Neurokinin Receptor Signaling Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_antagonists Antagonists cluster_downstream Downstream Signaling Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Neurokinin A Neurokinin A NK2R NK2 Receptor Neurokinin A->NK2R Gq Gαq NK1R->Gq NK2R->Gq Aprepitant Aprepitant Aprepitant->NK1R Inhibits Sch60057 This compound Sch60057->NK1R Inhibits Sch60057->NK2R Inhibits PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Emesis, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathways of NK1 and NK2 receptors.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the IC50 and Ki values of antagonist compounds.

Radioligand Binding Assay Workflow General Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., cell membrane homogenate) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-Substance P) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (e.g., Aprepitant or this compound) Compound_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting Scintillation Counting to quantify bound radioactivity Filtration->Counting Analysis Data Analysis: Plot competition curve, determine IC50 and Ki Counting->Analysis

Caption: A generalized workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

A representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor is as follows:

  • Receptor Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells). Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.

  • Assay Components:

    • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P is used at a concentration at or below its Kd for the NK1 receptor.

    • Test Compound: A dilution series of the test compound (e.g., aprepitant or this compound) is prepared.

    • Non-specific Binding Control: A high concentration of a known, unlabeled NK1 receptor ligand (e.g., unlabeled substance P) is used to determine non-specific binding.

  • Incubation: The receptor preparation, radioligand, and test compound (or buffer for total binding, or unlabeled ligand for non-specific binding) are incubated in a 96-well plate. Incubation is typically carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any unbound radioactivity.

  • Detection: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Discussion and Conclusion

The comparison between this compound and aprepitant highlights a fundamental difference in their pharmacological approach: dual versus selective receptor antagonism. Aprepitant's high selectivity and potent affinity for the NK1 receptor have been clinically validated, establishing it as a cornerstone in the management of emesis.[2] Its well-defined pharmacokinetic profile further supports its clinical utility.

This compound, with its dual NK1/NK2 antagonism, presents an interesting, albeit less characterized, profile. The in vitro data indicate micromolar inhibitory activity at both receptors. While less potent than aprepitant at the NK1 receptor, its dual action could offer therapeutic benefits in complex pathophysiological conditions where both NK1 and NK2 pathways are active, such as asthma or inflammatory bowel disease. However, the lack of publicly available in vivo efficacy and pharmacokinetic data for this compound makes a direct performance comparison with aprepitant impossible at this time. The "Pending" developmental status of this compound suggests that further research is needed to fully elucidate its therapeutic potential.

For researchers in drug development, the choice between a selective and a dual antagonist depends on the specific therapeutic indication. While selective agents like aprepitant offer targeted efficacy with a potentially lower risk of off-target effects, dual antagonists like this compound may provide a broader spectrum of activity in diseases with complex etiologies. Further preclinical and clinical studies on this compound are necessary to determine its viability as a therapeutic agent and to fully understand the potential advantages and disadvantages of its dual NK1/NK2 receptor antagonism compared to selective NK1 antagonists like aprepitant.

References

SCH 60057: A Profile of a Dual Neurokinin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Analysis of Receptor Antagonism

SCH 60057, isolated from the fermentation broth of the fungus Acremonium sp., has been identified as a competitive antagonist of both NK1 and NK2 receptors. The inhibitory potency of this compound is summarized in the table below. This data is crucial for understanding its potential therapeutic applications and for designing further selectivity studies.

ReceptorIC50 (µM)LigandCell Line
Neurokinin 1 (NK1)6 µM[³H]-Substance PCHO
Neurokinin 2 (NK2)12 µM[¹²⁵I]-Neurokinin ACHO

Table 1: Inhibitory Potency of this compound at NK1 and NK2 Receptors. The IC50 values indicate the concentration of this compound required to inhibit 50% of the binding of the respective radiolabeled ligands to the NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells.

Signaling Pathways of Target Receptors

The NK1 and NK2 receptors are G-protein coupled receptors (GPCRs) that play significant roles in various physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Upon binding of their endogenous ligands (Substance P for NK1 and Neurokinin A for NK2), these receptors primarily couple to Gαq/11, initiating a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Gq_signaling cluster_membrane Cell Membrane NK_Receptor NK1 / NK2 Receptor G_protein Gαq/11 NK_Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces Ligand Substance P / Neurokinin A Ligand->NK_Receptor Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: Simplified Gq Signaling Pathway for NK1 and NK2 Receptors.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize the binding affinity of compounds like this compound to neurokinin receptors.

Radioligand Binding Assay

This assay is a fundamental technique to determine the affinity of a compound for a specific receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the NK1 or NK2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from CHO cells stably expressing either the human NK1 or NK2 receptor.

  • Radioligands: [³H]-Substance P for NK1 assays and [¹²⁵I]-Neurokinin A for NK2 assays.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Typically a Tris-based buffer containing protease inhibitors and bovine serum albumin (BSA).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For detecting radioactivity.

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of this compound (or a non-specific binding control) are incubated together in the assay buffer. The incubation is typically carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

binding_assay_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents incubation Incubate Components prepare_reagents->incubation filtration Filter through Glass Fiber Filters incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis (Calculate IC50) quantification->analysis end End analysis->end

Figure 2: General Workflow for a Radioligand Binding Assay.

Cross-Reactivity and Selectivity Profile

A comprehensive understanding of a compound's selectivity is paramount in drug development to anticipate potential off-target effects. Ideally, this compound would be screened against a broad panel of receptors, including other neurokinin receptor subtypes (e.g., NK3), other GPCRs, ion channels, and kinases.

At present, there is a lack of publicly available data on the cross-reactivity of this compound with other receptors. To build a complete selectivity profile, the following experimental approaches would be necessary:

  • Broad Receptor Screening: Employing commercially available or in-house receptor panels to assess the binding of this compound to a wide array of targets at a fixed concentration (e.g., 10 µM).

  • Functional Assays: For any identified off-target interactions, functional assays (e.g., calcium mobilization, cAMP measurement) should be conducted to determine if the binding translates to agonistic or antagonistic activity.

The generation of such data would enable a more thorough comparison of this compound with other single or dual neurokinin receptor antagonists and provide a clearer picture of its therapeutic potential and possible side-effect profile. Researchers are encouraged to perform these studies to further elucidate the pharmacological profile of this interesting natural product.

The Enigmatic Sch 60057: A Comparative Guide to its Neurokinin Receptor Antagonism and the Question of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide delves into the initial discovery of Sch 60057, a reported neurokinin (NK) receptor antagonist, and places its findings in the context of well-established alternatives. A stark contrast emerges between the solitary data points for this compound and the extensively validated profiles of clinically relevant comparators, highlighting the critical importance of independent replication in drug discovery.

This compound was first described in a 1997 publication as a fungal metabolite with dual antagonist activity against neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. However, a thorough review of the scientific literature reveals a conspicuous absence of independent studies to replicate or build upon these initial findings. This lack of subsequent data leaves the experimental results of this compound in a state of scientific limbo, underscoring the challenges in validating early-stage discoveries.

In contrast, a wealth of data exists for other neurokinin receptor antagonists that have progressed through the drug development pipeline. Compounds such as aprepitant (B1667566), rolapitant (B1662417), and others have been the subject of numerous studies, providing a robust and reproducible dataset for comparison.

Comparative Analysis of Neurokinin Receptor Antagonists

The following table summarizes the available quantitative data for this compound and a selection of well-characterized neurokinin receptor antagonists. The data for the comparator compounds are derived from multiple independent studies, providing a high degree of confidence in their validity.

CompoundTarget(s)Reported IC50 / KiReproducibility Status
This compound NK1, NK2IC50: 6 µM (NK1), 12 µM (NK2)Not Independently Reproduced
Aprepitant NK1IC50: 0.1 nM[1][2]Extensively Reproduced
Rolapitant NK1Ki: 0.66 nM[3][4][5]Extensively Reproduced
L-733,060 NK1Ki: 0.2 nM (human)Extensively Reproduced
L-732,138 NK1IC50: 2.3 nM[6][7][8]Extensively Reproduced

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the neurokinin signaling pathway and a typical experimental workflow for a competitive binding assay.

Neurokinin Signaling Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq_protein Gq Protein NK1R->Gq_protein Activates Substance_P Substance P Substance_P->NK1R Binds PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified Neurokinin 1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture expressing NK1 Receptor Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes with: 1. Radioligand 2. Competitor Compound (e.g., this compound or alternative) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [¹²⁵I]-Substance P) Radioligand_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Quantification Quantify radioactivity on filters Filtration->Quantification Binding_Curve Generate competitive binding curve Quantification->Binding_Curve IC50_Ki_Calc Calculate IC50 and Ki values Binding_Curve->IC50_Ki_Calc

Caption: General Workflow for a Neurokinin Receptor Competitive Binding Assay.

Detailed Experimental Protocols

Reproducibility is contingent on detailed and transparent methodologies. Below are representative protocols for key experiments used to characterize neurokinin receptor antagonists, based on established and widely used techniques.

Radioligand Binding Assay for NK1 Receptor

This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Cell Lines and Membrane Preparation:

    • Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NK1 receptor are cultured under standard conditions.

    • Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order: assay buffer, a range of concentrations of the test compound (e.g., aprepitant), a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P), and the cell membrane preparation.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled, high-affinity NK1 receptor antagonist.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting sigmoidal curve.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the intracellular calcium release induced by the natural NK1 receptor agonist, Substance P.

  • Cell Culture and Dye Loading:

    • Cells stably expressing the NK1 receptor are seeded into a 96-well plate and cultured overnight.

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.

  • Assay Procedure:

    • The plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is taken.

    • The test compound (antagonist) at various concentrations is added to the wells and incubated for a specific period.

    • A fixed concentration of Substance P (agonist) is then added to stimulate the NK1 receptors.

    • The change in fluorescence, indicating a change in intracellular calcium concentration, is monitored over time.

  • Data Analysis:

    • The peak fluorescence response in the presence of the antagonist is compared to the response with Substance P alone.

    • The data are plotted as the percentage of inhibition versus the logarithm of the antagonist concentration.

    • The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response, is determined from the dose-response curve.

Conclusion

The case of this compound serves as a crucial reminder of the importance of reproducibility in the scientific process. While the initial report of its dual NK1/NK2 antagonist activity was of interest, the absence of independent validation makes it impossible to ascertain the reliability of these findings. In stark contrast, compounds like aprepitant and rolapitant have been rigorously characterized in numerous laboratories, leading to a comprehensive and trustworthy understanding of their pharmacological profiles. For researchers in drug development, this comparison underscores the necessity of building upon a foundation of reproducible data to ensure the efficient and successful advancement of new therapeutic agents.

References

Head-to-Head Comparison: Sch 60057 and Saredutant in Neurokinin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurokinin receptor antagonists, both the fungal metabolite Sch 60057 and the synthetic compound saredutant (B1681467) have been subjects of scientific investigation. While both compounds interact with the tachykinin receptor family, available research data reveals significant differences in their receptor selectivity, depth of characterization, and progression in drug development. Saredutant has been extensively studied as a selective neurokinin-2 (NK2) receptor antagonist with clinical trial data in mood disorders, whereas information on this compound is considerably more limited, pointing to a dual-antagonist profile with no available in vivo or clinical data.

Overview of Compounds

This compound is a polyhydroxy isoprenoid derivative isolated from the fermentation broth of an Acremonium species.[1] It has been identified as a dual inhibitor of both neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors.[1]

Saredutant (SR 48968) is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor.[2][3] It was under development by Sanofi-Aventis for the treatment of depression and anxiety, reaching Phase III clinical trials before its development for major depressive disorder was discontinued.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and saredutant, highlighting the differences in their receptor binding affinities.

ParameterThis compoundSaredutantReference
Target(s) NK1 and NK2 ReceptorsNK2 Receptor[1][2]
IC50 (NK1) 6 µM800 nM[1][2]
IC50 (NK2) 12 µM0.13 nM[1][2]
Ki (NK2) Not Reported0.5 nM[1]

Mechanism of Action

This compound acts as a dual antagonist, inhibiting both NK1 and NK2 receptors. The available data does not specify whether this inhibition is competitive or non-competitive.[1]

Saredutant, in contrast, is a highly selective antagonist of the NK2 receptor.[2] It functions by blocking the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor, thereby preventing the activation of downstream signaling pathways.[1] The antagonism has been shown to be competitive.[4]

Signaling Pathway of the NK2 Receptor

The NK2 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, neurokinin A (NKA), the receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various cellular responses. Saredutant blocks this cascade by preventing the initial binding of NKA.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Saredutant Saredutant Saredutant->NK2R Blocks Gq_alpha Gαq NK2R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

NK2 Receptor Signaling Pathway

Preclinical and Clinical Data

This compound

There is no publicly available preclinical in vivo or clinical data for this compound. The research appears to be limited to its initial isolation and in vitro characterization.[1]

Saredutant

Saredutant has undergone extensive preclinical and clinical evaluation.

  • Preclinical: In animal models, saredutant has demonstrated anxiolytic-like and antidepressant-like effects.[5][6][7] For instance, in the gerbil social interaction test, saredutant produced anxiolytic-like effects at doses of 3-10 mg/kg.[7] In the Flinders Sensitive Line (FSL) rat, a genetic model of depression, saredutant reduced immobility in the forced swim test at doses of 3 and 10 mg/kg, an effect comparable to the antidepressant desipramine.[6]

  • Clinical: Saredutant was investigated in clinical trials for major depressive disorder and anxiety disorders.[1][8] A Phase IIb/III clinical trial evaluated the efficacy and safety of a 100 mg dose of saredutant in patients with depression.[8] However, Sanofi-Aventis ultimately ceased the development of saredutant for this indication.[3]

Experimental Protocols

Isolation and In Vitro Characterization of this compound

The following is a summary of the experimental protocol for the isolation and characterization of this compound as described by Hegde et al. (1997).[1]

  • Fermentation: An Acremonium sp. was cultured in a fermentation medium.

  • Extraction: The fermentation broth was extracted with ethyl acetate (B1210297) to obtain the crude compound mixture.

  • Purification: The individual compounds, including this compound, were purified using a combination of gel filtration, reverse-phase chromatography, and HPLC.

  • Receptor Binding Assay: The inhibitory activity of this compound on NK1 and NK2 receptors was determined using a receptor binding assay. The IC50 values were calculated based on the displacement of radiolabeled ligands from their respective receptors.

Saredutant Receptor Binding Assay (General Protocol)

While the specific protocol from Sanofi-Aventis is proprietary, a general competitive radioligand binding assay to determine the affinity of a compound like saredutant for the NK2 receptor would follow these steps:

  • Membrane Preparation: Cell membranes expressing the human NK2 receptor (e.g., from CHO cells) are prepared.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A radiolabeled NK2 receptor agonist (e.g., [¹²⁵I]-NKA) is used.

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (saredutant) are incubated together to allow for competitive binding.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with NK2 Receptors) incubate Incubate Membranes, Radiolabeled Ligand, and Saredutant Together prep_membranes->incubate prep_radioligand Prepare Radiolabeled Ligand (e.g., [¹²⁵I]-NKA) prep_radioligand->incubate prep_saredutant Prepare Serial Dilutions of Saredutant prep_saredutant->incubate filtrate Separate Bound and Free Ligand (via Filtration) incubate->filtrate count Quantify Bound Radioactivity (Gamma Counter) filtrate->count analyze Calculate IC50 and Ki Values count->analyze

General Radioligand Binding Assay Workflow

Conclusion

The head-to-head comparison of this compound and saredutant reveals a stark contrast in the depth of scientific knowledge and developmental trajectory. This compound is a dual NK1/NK2 receptor antagonist of natural origin with only preliminary in vitro characterization. Its micromolar potencies and lack of selectivity may have limited its further development.

In contrast, saredutant is a potent and highly selective synthetic NK2 receptor antagonist that has been extensively profiled in both preclinical and clinical settings. While its development for major depressive disorder was halted, the comprehensive data available for saredutant provides a valuable case study in the therapeutic potential and challenges of targeting the NK2 receptor. For researchers in the field, saredutant represents a well-defined pharmacological tool for investigating NK2 receptor function, whereas this compound remains a largely uncharacterized molecule with a broader but less potent neurokinin receptor antagonist profile.

References

Sch 60057: A Dual NK1/NK2 Receptor Antagonist as a Reference Compound in Neurokinin Receptor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reference compounds is a critical step in establishing robust and reliable screening assays. Sch 60057, a fungal metabolite, has emerged as a noteworthy tool in the study of neurokinin (NK) receptors due to its dual inhibitory activity against both NK1 and NK2 receptor subtypes. This guide provides a comprehensive comparison of this compound with other selective NK receptor antagonists, supported by experimental data and detailed protocols to aid in the design and execution of effective screening campaigns.

Introduction to this compound and Neurokinin Receptors

Neurokinin receptors, including NK1, NK2, and NK3, are G-protein coupled receptors (GPCRs) that play a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Their involvement in numerous disease states has made them attractive targets for drug discovery.

This compound is a polyhydroxy isoprenoid derivative isolated from the fungus Acremonium sp.. It exhibits dual antagonism at NK1 and NK2 receptors, making it a useful reference compound for simultaneously validating assays for both receptor subtypes or for screening for compounds with a similar dual-activity profile.

Performance Comparison of NK Receptor Antagonists

The following tables summarize the in vitro potency of this compound and a selection of alternative reference compounds against human NK1, NK2, and NK3 receptors. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, have been compiled from various published studies.

Table 1: Comparative Potency of NK1 Receptor Antagonists

CompoundReceptor TargetAssay TypeIC50 (nM)Ki (nM)
This compound NK1 / NK2NK1 Binding Assay2,500 - 11,000 [1]-
AprepitantNK1NK1 Binding Assay0.1[2]-
VestipitantNK1--1.1
CP-99,994NK1--0.8
FosaprepitantNK1 (Prodrug of Aprepitant)---

Table 2: Comparative Potency of NK2 Receptor Antagonists

CompoundReceptor TargetAssay TypeIC50 (nM)Ki (nM)
This compound NK1 / NK2 NK2 Binding Assay6,800 - 16,000 [1]-
Saredutant (SR 48968)NK2NK2 Binding Assay-0.5 - 1.2
GR-159897NK2NK2 Binding Assay-0.32
IbodutantNK2--1.2

Table 3: Comparative Potency of NK3 Receptor Antagonists

CompoundReceptor TargetAssay TypeIC50 (nM)Ki (nM)
FezolinetantNK3--19.9
Talnetant (SB-223412)NK3NK3 Binding Assay-1.4
Osanetant (SR-142801)NK3-0.8-
SB-222200NK3NK3 Binding Assay18.44.4

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of screening results. Below are representative protocols for key assays used in the characterization of NK receptor antagonists.

Radioligand Binding Assay for NK1 Receptor

This protocol is a standard method for determining the affinity of a test compound for the NK1 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]-Substance P.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL Bacitracin.

  • Test compounds (including this compound and alternatives) at various concentrations.

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of incubation buffer, 25 µL of test compound solution, and 25 µL of [³H]-Substance P.

  • To initiate the binding reaction, add 100 µL of the NK1 receptor membrane preparation.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the 96-well filter plate, followed by four washes with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the IC50 values by non-linear regression analysis of the competition binding data.

Calcium Flux Functional Assay for NK2 Receptor

This assay measures the ability of a compound to block the increase in intracellular calcium triggered by an NK2 receptor agonist.

Materials:

  • Cells stably co-expressing the human NK2 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • NK2 receptor agonist (e.g., Neurokinin A).

  • Test compounds (including this compound and alternatives) at various concentrations.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measure the baseline fluorescence using the plate reader.

  • Inject the NK2 receptor agonist into the wells and immediately begin kinetic fluorescence readings.

  • Calculate the antagonist activity by measuring the inhibition of the agonist-induced fluorescence signal.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

NK_Signaling_Pathways cluster_NK1 NK1 Receptor Signaling cluster_NK2 NK2 Receptor Signaling cluster_NK3 NK3 Receptor Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Gq11 Gq/11 NK1R->Gq11 PLCb PLCβ Gq11->PLCb PIP2_1 PIP2 PLCb->PIP2_1 IP3_1 IP3 PIP2_1->IP3_1 hydrolysis DAG_1 DAG PIP2_1->DAG_1 hydrolysis Ca_1 Ca²⁺ Release IP3_1->Ca_1 PKC_1 PKC Activation DAG_1->PKC_1 NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Gq11_2 Gq/11 NK2R->Gq11_2 PLCb_2 PLCβ Gq11_2->PLCb_2 PIP2_2 PIP2 PLCb_2->PIP2_2 IP3_2 IP3 PIP2_2->IP3_2 hydrolysis DAG_2 DAG PIP2_2->DAG_2 hydrolysis Ca_2 Ca²⁺ Release IP3_2->Ca_2 PKC_2 PKC Activation DAG_2->PKC_2 NKB Neurokinin B NK3R NK3 Receptor NKB->NK3R Gq11_3 Gq/11 NK3R->Gq11_3 PLCb_3 PLCβ Gq11_3->PLCb_3 PIP2_3 PIP2 PLCb_3->PIP2_3 IP3_3 IP3 PIP2_3->IP3_3 hydrolysis DAG_3 DAG PIP2_3->DAG_3 hydrolysis Ca_3 Ca²⁺ Release IP3_3->Ca_3 PKC_3 PKC Activation DAG_3->PKC_3

Caption: Simplified signaling pathways for NK1, NK2, and NK3 receptors.

Experimental_Workflow A Compound Preparation (this compound & Alternatives) B Assay Plate Preparation A->B C Receptor/Cell Incubation B->C D Signal Detection (e.g., Radioactivity, Fluorescence) C->D E Data Analysis (IC50/Ki Determination) D->E F Results Comparison E->F

Caption: General experimental workflow for NK receptor screening.

Conclusion

This compound serves as a valuable, albeit moderately potent, reference compound for researchers investigating the dual inhibition of NK1 and NK2 receptors. Its utility lies in its ability to act as a control for assays targeting both receptors simultaneously. For studies requiring high potency and selectivity, compounds such as Aprepitant for NK1, Saredutant for NK2, and Talnetant for NK3 are superior choices as reference standards. The selection of the most appropriate reference compound will ultimately depend on the specific goals of the screening cascade, whether it is aimed at identifying selective or multi-target ligands. The provided data and protocols offer a solid foundation for making an informed decision and for the successful implementation of neurokinin receptor screening assays.

References

Evaluating the Specificity of Adenosine A2A Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of several key adenosine (B11128) A2A receptor antagonists. While the initial focus was on Sch 60057, publicly available binding affinity and specificity data for this compound are limited. Therefore, this guide will focus on a detailed comparison of well-characterized and widely used A2A receptor antagonists: SCH 58261, ZM 241385, and Preladenant (SCH 420814). The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate antagonist for specific research applications.

Comparative Analysis of Binding Affinity and Selectivity

The following table summarizes the binding affinities (Ki in nM) of SCH 58261, ZM 241385, and Preladenant for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). Lower Ki values indicate higher binding affinity. The selectivity is presented as a fold-difference in Ki values relative to the A2A receptor.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity (fold) A1/A2ASelectivity (fold) A2B/A2ASelectivity (fold) A3/A2A
SCH 58261 2870.6 - 1.35000>10000~478~8333>10000
ZM 241385 2550.850 - 62>10000~318~62-77>12500
Preladenant (SCH 420814) >10001.11200>1000>909~1090>909

Experimental Protocols

The data presented in this guide are primarily derived from radioligand binding assays and functional assays measuring cAMP accumulation. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for Adenosine Receptors

This protocol outlines the general procedure for determining the binding affinity of a test compound for adenosine receptor subtypes.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the desired human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the following components in order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of the appropriate radioligand. Common radioligands include:

      • A1 Receptor: [3H]DPCPX

      • A2A Receptor: [3H]SCH 58261 or [3H]CGS 21680

      • A3 Receptor: [125I]AB-MECA

    • Increasing concentrations of the unlabeled test compound (e.g., this compound, SCH 58261, etc.).

    • The cell membrane preparation.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-radioactive antagonist (e.g., 10 µM CGS 15943).

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for A2B Receptors

Since selective radioligands for the A2B receptor are not always readily available, functional assays measuring the accumulation of cyclic AMP (cAMP) are often used to determine the potency of antagonists.

1. Cell Culture and Plating:

  • Culture CHO or HEK-293 cells stably expressing the human A2B adenosine receptor.

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

2. cAMP Accumulation Assay:

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) for a short period to prevent the degradation of cAMP.

  • Add increasing concentrations of the antagonist (test compound) to the wells and incubate.

  • Stimulate the cells with a known A2B receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response.

  • Incubate for a defined period to allow for cAMP production.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the amount of cAMP in the cell lysate using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

3. Data Analysis:

  • Plot the cAMP concentration as a function of the log concentration of the antagonist.

  • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

  • This IC50 value can be used to compare the potency of different antagonists.

Visualizing Key Processes

To further clarify the experimental and biological contexts, the following diagrams illustrate the adenosine A2A receptor signaling pathway and a typical workflow for evaluating antagonist specificity.

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Antagonist A2A Antagonist (e.g., SCH 58261) Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing Receptor) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assay (cAMP) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay IC50 Determine IC50 Binding_Assay->IC50 Functional_Assay->IC50 Ki Calculate Ki IC50->Ki Selectivity Assess Selectivity Ki->Selectivity

Caption: Experimental Workflow for Antagonist Specificity.

In Vivo Efficacy of Sch 60057: A Comparative Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Sch 60057 (also known as SCH 58261), a selective adenosine (B11128) A2A receptor antagonist, with other relevant alternatives for the treatment of neurodegenerative diseases, particularly Parkinson's disease. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and design of future research.

Mechanism of Action: Adenosine A2A Receptor Antagonism

This compound exerts its therapeutic effects by blocking the adenosine A2A receptor. In the basal ganglia, a key brain region controlling motor function, A2A receptors are highly expressed and co-localized with dopamine (B1211576) D2 receptors on striatopallidal neurons. Activation of A2A receptors by adenosine has an inhibitory effect on D2 receptor signaling, thus dampening motor activity. In conditions of dopamine depletion, such as Parkinson's disease, this inhibitory influence becomes more pronounced. By antagonizing the A2A receptor, this compound effectively removes this "brake" on the dopaminergic system, thereby enhancing motor function.[1][2]

Adenosine A2A Receptor Signaling Pathway cluster_presynaptic Presynaptic Glutamatergic Neuron cluster_postsynaptic Postsynaptic Striatopallidal Neuron Adenosine_pre Adenosine A1R A1 Receptor Adenosine_pre->A1R Activates Glutamate_Release Glutamate Release A1R->Glutamate_Release Inhibits Adenosine_post Adenosine A2AR A2A Receptor Adenosine_post->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity Increases Sch60057 This compound Sch60057->A2AR Blocks

Figure 1: Adenosine A2A Receptor Signaling Pathway in the Striatum.

Preclinical Efficacy of this compound in a Parkinson's Disease Model

The efficacy of this compound has been evaluated in various preclinical models of Parkinson's disease. One of the most common models is haloperidol-induced catalepsy in rodents, which mimics the motor rigidity and akinesia observed in Parkinson's disease. Haloperidol (B65202) is a dopamine D2 receptor antagonist that disrupts normal motor function.

Experimental Protocol: Haloperidol-Induced Catalepsy in Rats
  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 0.25 to 1.5 mg/kg.

  • Drug Administration: this compound is typically administered i.p. at various doses (e.g., 0.1, 1, 5 mg/kg) prior to or concurrently with haloperidol.

  • Assessment of Catalepsy: The "bar test" is the standard method for measuring catalepsy. The rat's forepaws are placed on a horizontal bar raised above a surface. The latency to remove both paws from the bar is recorded. A longer latency indicates a greater degree of catalepsy.

Quantitative Data Summary
Treatment GroupDose (mg/kg, i.p.)Effect on Haloperidol-Induced CatalepsyReference
This compound 1Partially decreased catalepsy[3]
This compound 5Partially decreased catalepsy[3]
This compound 5Significantly reduced catalepsy[4]

Table 1: In Vivo Efficacy of this compound in the Haloperidol-Induced Catalepsy Model in Rats.

In addition to catalepsy, this compound has been shown to counteract parkinsonian-like muscle rigidity induced by both reserpine (B192253) and haloperidol in rats. Doses of 1 and 5 mg/kg of this compound were effective in abolishing muscle resistance induced by 0.5 mg/kg of haloperidol.[5] Furthermore, a low dose of this compound (0.1 mg/kg) acted synergistically with a sub-threshold dose of L-DOPA (50 mg/kg) to produce a pronounced reduction in haloperidol-induced muscle rigidity.[5]

Comparison with an FDA-Approved Alternative: Istradefylline (B1672650)

Istradefylline is a selective adenosine A2A receptor antagonist that is FDA-approved as an adjunctive treatment to levodopa/carbidopa in adult patients with Parkinson's disease experiencing "OFF" episodes.[6]

Preclinical Efficacy of Istradefylline

Istradefylline has demonstrated efficacy in primate models of Parkinson's disease, which are considered highly translational to the human condition.

  • Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated primates, a gold-standard model that recapitulates many of the motor symptoms of Parkinson's disease.

  • Effects: As a monotherapy, istradefylline reversed parkinsonism to a similar extent as L-DOPA without inducing dyskinesia.[7] When used as an adjunct, it enhanced the anti-parkinsonian effects of L-DOPA and other dopamine agonists.[7]

Clinical Efficacy of Istradefylline

Multiple clinical trials have established the efficacy of istradefylline in patients with Parkinson's disease.

Study ParameterIstradefylline 20 mg/dayIstradefylline 40 mg/dayPlaceboReference
Reduction in "OFF" Time (hours/day) Significant reductionSignificant reduction-[6]
Most Common Adverse Effect Dyskinesia (15%)Dyskinesia (17%)Dyskinesia (8%)[6]

Table 2: Clinical Efficacy of Istradefylline in Parkinson's Disease Patients.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of A2A receptor antagonists in a rodent model of Parkinson's disease.

Experimental Workflow Animal_Acclimation Animal Acclimation & Baseline Behavioral Testing Group_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Group_Assignment PD_Model_Induction Induction of Parkinson's Disease Model (e.g., Haloperidol or 6-OHDA) Group_Assignment->PD_Model_Induction Drug_Administration Administration of Test Compound (e.g., this compound, Istradefylline, Vehicle) PD_Model_Induction->Drug_Administration Behavioral_Assessment Behavioral Assessment (e.g., Catalepsy Bar Test, Rotational Behavior) Drug_Administration->Behavioral_Assessment Data_Analysis Data Collection & Statistical Analysis Behavioral_Assessment->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Figure 2: Preclinical Experimental Workflow.

Conclusion

This compound has demonstrated clear in vivo efficacy in rodent models of Parkinson's disease, effectively reducing motor deficits such as catalepsy and muscle rigidity. Its mechanism of action as a selective adenosine A2A receptor antagonist is well-established. While direct head-to-head preclinical comparisons with the FDA-approved A2A antagonist, istradefylline, are limited in the public domain, the available data suggests that both compounds share a similar and effective mechanism of action. Istradefylline's successful translation to clinical use provides strong validation for the therapeutic potential of this drug class. The preclinical data for this compound supports its continued investigation as a potential therapeutic for Parkinson's disease and other neurodegenerative disorders where modulation of the adenosine A2A receptor may be beneficial. Further studies, including those in primate models and eventually clinical trials, would be necessary to fully elucidate the comparative efficacy and safety profile of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Sch 60057: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Sch 60057, a neurokinin receptor antagonist, is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the safe handling and disposal of this research chemical, emphasizing adherence to institutional and regulatory guidelines.

As a specific Safety Data Sheet (SDS) for this compound (CAS No. 203061-35-2) is not publicly available, the following procedures are based on general best practices for the disposal of laboratory research chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to obtain the SDS from your supplier for detailed handling instructions.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound, like any research chemical, must be managed as a hazardous waste stream unless confirmed otherwise by your institution's EHS department.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent hazardous reactions.

  • Solid Waste:

    • Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves, and absorbent paper), in a designated, leak-proof solid waste container.

    • This container must be clearly labeled as "Hazardous Chemical Waste" and should include the full chemical name: "this compound (CAS No. 203061-35-2)".

  • Liquid Waste:

    • This compound is soluble in dichloromethane, DMSO, ethanol, and methanol.

    • Collect all solutions containing this compound in a dedicated, compatible, and leak-proof liquid waste container.

    • The container must be labeled as "Hazardous Chemical Waste" and specify all contents, including the full chemical name "this compound" and the solvent(s) used.

    • Crucially, do not mix incompatible waste streams. For instance, halogenated solvent waste (like dichloromethane) should generally be kept separate from non-halogenated solvent waste.

  • Sharps Waste:

    • Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.

Step 2: Container Management

  • Labeling: All waste containers must be accurately and clearly labeled with the full chemical name(s) of the contents, approximate concentrations, and the date the waste was first added.

  • Condition: Ensure all waste containers are in good condition, free from leaks, and compatible with the chemicals they contain.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

Step 3: Storage of Waste

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within or near the laboratory.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Do not store waste for an extended period. Follow your institution's guidelines for waste pickup schedules.

Step 4: Final Disposal

  • Contact EHS: Follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the EHS department for the collection of the full, properly labeled waste containers.

  • Do Not Dispose Down the Drain: Under no circumstances should chemical waste, including solutions containing this compound, be disposed of down the sink. This can lead to environmental contamination and potential damage to plumbing.

  • Do Not Dispose in Regular Trash: Solid chemical waste must not be disposed of in the regular trash.

Quantitative Data Summary

Without a specific SDS for this compound, quantitative data regarding disposal, such as concentration limits for specific disposal routes or toxicity thresholds, is not available. The primary quantitative consideration is to accurately record the composition and volume of the waste generated. The following table outlines the key information to be documented for each waste stream.

Waste StreamInformation to RecordExample
Solid Waste Chemical Name(s), CAS Number(s), Estimated AmountThis compound (CAS 203061-35-2), approx. 500 mg
Liquid Waste Chemical Name(s), CAS Number(s), Solvent(s), Estimated Concentration(s), Total VolumeThis compound (CAS 203061-35-2) in Dichloromethane, approx. 10 mg/mL, 250 mL
Sharps Waste Contaminant Name(s) and CAS Number(s)Contaminated with this compound (CAS 203061-35-2)

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_container Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid Solid Waste (Contaminated consumables, unused solid) waste_type->solid Solid liquid Liquid Waste (Solutions containing This compound) waste_type->liquid Liquid sharps Sharps Waste (Contaminated needles, syringes) waste_type->sharps Sharps solid_container Place in Labeled Solid Waste Container solid->solid_container liquid_container Place in Labeled Liquid Waste Container liquid->liquid_container sharps_container Place in Labeled Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact no_drain Do NOT Dispose Down Drain no_trash Do NOT Dispose in Regular Trash

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these general guidelines and, most importantly, the specific procedures set forth by your institution's EHS department, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.

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